Ulixertinib

Catalog No.
S548778
CAS No.
869886-67-9
M.F
C21H22Cl2N4O2
M. Wt
433.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ulixertinib

CAS Number

869886-67-9

Product Name

Ulixertinib

IUPAC Name

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide

Molecular Formula

C21H22Cl2N4O2

Molecular Weight

433.3 g/mol

InChI

InChI=1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m1/s1

InChI Key

KSERXGMCDHOLSS-LJQANCHMSA-N

SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl

solubility

Soluble in DMSO, not in water

Synonyms

BVD-523, BVD 523, BVD523, VRT752271, VRT752271, VRT 752271, Ulixertinib

Canonical SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl

Isomeric SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl

The exact mass of the compound Ulixertinib is 432.11198 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ulixertinib ERK1/2 inhibition mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Evidence & Protocols

Ulixertinib's mechanism and efficacy have been validated across various preclinical models. Key experimental approaches and their outcomes are detailed below.

Experimental Context Methodology Summary Key Findings / Outcome Measures

| pLGG Models (in vitro & in vivo) [1] | • Cell Viability: Metabolic activity assay (384-well plates, 72h treatment). • Pathway Modulation: Western blot for pRSK, pERK. • Synergy Testing: 5x5 drug matrix design with Loewe/Bliss models. • In Vivo: PDX mouse models, treatment monitoring. | • IC50 in low nanomolar range for BRAF model [1]. • Synergy with MEK inhibitors (e.g., trametinib) and BH3-mimetics (e.g., navitoclax) [1]. • Significant tumor growth inhibition and increased survival in mice [1]. | | FLT3-ITD AML Models (in vitro) [2] | • Cell Viability/Proliferation: MTT or similar assays. • Apoptosis/Cell Cycle: Flow cytometry (Annexin V, PI staining). • Pathway Analysis: Western blot for pERK1/2 after drug treatment. | • Monotherapy showed limited efficacy [2]. • Potent synergy with FLT3 inhibitors (gilteritinib, quizartinib); enhanced apoptosis and cell cycle arrest [2]. | | BRAF-mutant Melanoma (in vitro) [3] | • Dose-Response: Cell viability assays (0.039 to 10 µM drug range). • Apoptosis: Cell cycle analysis (Sub-G1 fraction quantification). • Pathway Inhibition: Western blot for pRSK and pERK. | • Effectively blocked RSK phosphorylation in BRAF-inhibitor resistant cells [3]. • Combination with BRAF inhibitor (vemurafenib) synergistically induced apoptosis in resistant lines [3]. |

Clinical Development Status

As of the latest information, this compound remains an investigational drug and has not yet received FDA approval [4]. It has been evaluated in several clinical trials demonstrating its potential.

  • Phase I Trial (NCT01781429): This trial in patients with advanced solid tumors established that this compound has an acceptable safety profile and favorable pharmacokinetics. A recommended Phase II dose of 600 mg twice daily was identified, which achieved robust target engagement with 86% ± 12% suppression of RSK1 phosphorylation [5] [6]. Objective partial responses were observed in some patients with MAPK-altered tumors [6].
  • Ongoing and Planned Trials: this compound is or has been under investigation in several other trials, including a Phase I/II study in pediatric patients with relapsed solid and brain tumors (NCT03155620) and a planned international Phase I/II umbrella trial for pediatric low-grade gliomas (pLGG) [1]. It is also being studied in combination with other agents, such as the CDK4/6 inhibitor palbociclib for pancreatic cancer (NCT03454035) and with hydroxychloroquine for gastrointestinal malignancies (NCT04145297, NCT05221320) [5].

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate this compound's role in the MAPK pathway and a common experimental workflow for testing its efficacy.

Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (this compound TARGET) MEK->ERK CellProcess Cell Proliferation Survival & Other Outputs ERK->CellProcess This compound This compound This compound->ERK Inhibits

This compound inhibits the terminal kinase ERK1/2 in the MAPK pathway [4] [1] [7].

A generalized preclinical workflow for evaluating this compound's efficacy [3] [2] [1].

References

Ulixertinib BVD-523 first-in-class ERK inhibitor profile

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Ulixertinib directly targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The MAPK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, regulating cell growth, proliferation, and differentiation [1]. This pathway consists of a core unit of three kinases: a MAPK kinase kinase (RAF), a MAPK kinase (MEK), and a MAPK (ERK) [1].

As the final node in this cascade, ERK activation is necessary for executing these cellular functions. Upon activation, ERK can regulate targets in the cytosol and translocate to the nucleus to phosphorylate transcription factors [1]. This compound inhibits this final step by binding to ERK1/2, blocking its ability to phosphorylate downstream substrates.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS (e.g., KRAS, NRAS, HRAS) RTK->RAS Adaptors (GRB2, SOS) RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription e.g., via ELK-1, RSK This compound This compound (BVD-523) Inhibition This compound->ERK Inhibits

This compound inhibits the terminal ERK1/2 kinases in the MAPK signaling cascade [1] [2].

Preclinical and Quantitative Data

This compound demonstrates potent activity in preclinical models, effectively suppressing downstream ERK signaling and inhibiting the proliferation of cancer cells harboring various MAPK pathway mutations [3].

The table below summarizes key quantitative data from cellular assays:

Cell Line Mutation Assay Type Incubation Time IC₅₀ / Result Citation
A375 BRAF V600E pRSK Inhibition 2 hours 0.031 µM [3] -
A375 BRAF V600E pRSK Inhibition 2 hours 0.14 µM [3] -
A375 BRAF V600E Antiproliferation 72 hours 0.18 µM [3] -
SKCO1 KRAS G12V Antiproliferation 72 hours 0.356 µM [3] -
SW620 KRAS G12V Antiproliferation 72 hours 0.499 µM [3] -
AsPC1 KRAS G12D Antiproliferation 72 hours 0.849 µM [3] -
NCI-H23 KRAS G12C Antiproliferation 72 hours 1 µM [3] -
In-vitro Kinase Assay ERK2 Biochemical 20 minutes <0.3 nM [3] -

Clinical Development and Pharmacokinetics

In a first-in-human Phase I study (NCT01781429), this compound was administered to 135 patients with MAPK-mutant advanced solid tumors. The study established the adult Recommended Phase II Dose (RP2D) as 600 mg taken orally twice daily [4]. At this dose, this compound exhibited dose-proportional exposure and achieved near-complete inhibition of ERK activity in whole blood [4].

The table below summarizes clinical pharmacokinetic parameters:

Parameter Value/Result
Recommended Phase II Dose (RP2D) 600 mg twice daily (oral) [4]
Human Clearance (CL) Prediction 4.18 - 6.09 mL/min/kg [5]
Human Volume of Distribution (Vss) Prediction 1.34 - 1.70 L/kg [5]
Observed Half-life (t½) in Animals 1.0 - 2.5 hours [5]
Absolute Oral Bioavailability >92% (mice, rats); 34% (dogs) [5]

The most common treatment-related adverse events were diarrhea (48%), fatigue (42%), nausea (41%), and dermatitis acneiform (31%) [4]. A significant proportion of patients (32%) in the expansion cohort required dose reduction, indicating the need for careful management [4]. Despite this, the drug demonstrated an acceptable safety profile without untoward off-target toxicity [4] [2].

  • Efficacy in Solid Tumors: In the Phase I study, partial responses were observed in patients with NRAS-, BRAF V600-, and non-V600 BRAF-mutant solid tumors [4]. The response rate was 14% among evaluable patients in the dose expansion cohort [4].
  • Limited Activity in Metastatic Uveal Melanoma: A subsequent Phase II trial in metastatic uveal melanoma did not demonstrate significant activity. The best response in 13 enrolled patients was stable disease in only 4 individuals, with a median time to progression of 2.0 months [6].

Key Experimental Protocols

For researchers, understanding the methodologies used to characterize this compound is crucial. Below are detailed protocols for key experiments.

Kinase Inhibition Assay (RapidFire Mass Spectrometry)

This biochemical assay directly measures the compound's ability to inhibit ERK2 kinase activity [3].

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified, activated ERK2 protein.
  • Procedure:
    • Enzyme Preparation: Express and purify MEK U911-activated ERK2 protein.
    • Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, and 0.01% (v/v) CHAPS.
    • Reaction Setup: Dispense 1.2 nM ERK2 protein into a 384-well plate containing a serial dilution of this compound (typically from 100 µM down to 0.1 nM), with a final DMSO concentration of 1%.
    • Pre-incubation: Incubate enzyme and compound for 20 minutes at room temperature.
    • Initiation: Start the reaction by adding a substrate solution containing 16 µM Erktide (IPTTPITTTYFFFK) and 120 µM ATP.
    • Quenching: After 20 minutes, stop the reaction with 1% (v/v) formic acid.
    • Analysis: Use a RapidFire Mass Spectrometry platform to quantify the levels of unphosphorylated (substrate) and phosphorylated Erktide (product). The IC₅₀ is calculated from the dose-response curve.
Cellular Target Engagement and Proliferation Assay

This cell-based assay confirms the compound's on-target activity and functional effect in a relevant cellular context [3].

  • Objective: To assess the inhibition of ERK downstream signaling (phospho-RSK levels) and the anti-proliferative effect of this compound in A375 melanoma cells (harboring BRAF V600E mutation).
  • Procedure:
    • Cell Culture: Maintain A375 cells in DMEM supplemented with 10% Fetal Calf Serum and 1% L-Glutamine.
    • Plating: Dispense cells into black, 384-well plates at a density of 200 cells per well in 40 µL of media and incubate overnight.
    • Dosing: Acoustically dispense this compound directly into the cell plates over a 12-point concentration range (e.g., 30 µM down to 0.03 nM), ensuring a final DMSO concentration of 0.3%.
    • Incubation: Incubate the cells with the compound for 72 hours at 37°C and 5% CO₂.
    • Fixation and Staining: Fix cells with 4% formaldehyde and stain nuclei with Hoechst 33342.
    • Analysis:
      • Proliferation: Perform automated cell counting using a Cellomics ArrayScan VTI imager. Compare cell counts to a Day 0 baseline plate to determine the anti-proliferative IC₅₀.
      • Target Engagement: For phospho-RSK analysis, after a shorter incubation (e.g., 2 hours), lyse cells and measure phosphorylated RSK levels via immunoassay or western blot.

Future Directions and Combination Strategies

Development of this compound is ongoing, with strategies focused on overcoming resistance and improving efficacy [2]. Key approaches include:

  • Rational Combinations: Combining this compound with inhibitors of upstream nodes (e.g., BRAF inhibitors, EGFR inhibitors) or compensatory pathways (e.g., CDK4/6 inhibitors, JAK inhibitors) to block escape mechanisms and enhance anti-tumor activity [2].
  • Exploration in Pediatric Cancers: Clinical trials are active or planned for pediatric low-grade glioma and other refractory pediatric cancers [2].

References

Ulixertinib phase 1 clinical trial results advanced solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Ulixertinib Phase I Trial Summary

The first-in-human Phase I dose-escalation and expansion study of this compound (NCT01781429) established its safety profile, recommended Phase II dose (RP2D), and showed early evidence of clinical activity in MAPK pathway-altered tumors [1].

Trial Aspect Details and Results
Official Identifier NCT01781429 [1]
Study Design Multicenter, accelerated "3 + 3" dose-escalation followed by dose-expansion cohorts [1].
Patient Population 135 total patients with advanced solid tumors harboring MAPK pathway mutations [1].
Dosing Escalated from 10 mg to 900 mg twice daily (BID). The RP2D was established at 600 mg BID [1].
Primary Objective Determine the maximum tolerated dose (MTD) and/or RP2D [1].
Key Safety Findings (Most Common TRAEs) Diarrhea (48%), Fatigue (42%), Nausea (41%), Dermatitis acneiform (31%) [1].
Dose Reductions Required for 32% of patients in the expansion cohort, indicating manageable but notable toxicity [1].
Efficacy (Evaluable Patients) Partial Responses (PR) were observed in 14% (11/81) of evaluable patients in the dose-expansion phase. Responses were seen in patients with NRAS-, BRAF V600-, and non-V600 BRAF-mutant solid tumors [1].

Detailed Experimental Protocol

For the purpose of this technical guide, the following outlines the core methodology of the Phase I trial referenced above [1].

  • Drug Administration: this compound was administered orally on a continuous twice-daily schedule. Each treatment cycle was defined as 28 days.
  • Dose Escalation Design: The trial employed an accelerated "3 + 3" design. The dose-escalation phase enrolled 27 patients across multiple dose levels, from a starting dose of 10 mg BID up to 900 mg BID.
  • Determination of RP2D: The Recommended Phase II Dose (RP2D) of 600 mg BID was determined based on the totality of safety, tolerability, and pharmacokinetic/pharmacodynamic data.
  • Dose Expansion: Following the establishment of the RP2D, 108 additional patients were enrolled into six distinct expansion cohorts to further evaluate safety and preliminary efficacy in specific genetic subgroups.
  • Pharmacodynamic Assessment: ERK inhibition was measured ex vivo in whole blood samples stimulated with phorbol ester to activate the MAPK pathway. This biomarker assay confirmed that the 600 mg BID dose achieved near-complete inhibition of ERK activity, validating the biologically effective dose.

MAPK Pathway and this compound's Mechanism of Action

The following diagram illustrates the targeted signaling pathway and the mechanism of this compound.

f This compound inhibits the terminal node of the MAPK pathway. Growth Factor Signals Growth Factor Signals Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor Signals->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK 1/2 MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival Feedback Mechanisms Feedback Mechanisms ERK->Feedback Mechanisms This compound (BVD-523) This compound (BVD-523) This compound (BVD-523)->ERK Inhibits

Interpretation of Key Findings

  • Proof of Concept for ERK Inhibition: This trial provided the first clinical evidence that direct ERK1/2 inhibition is a viable therapeutic strategy. The observed responses in patients with NRAS and non-V600 BRAF mutations are particularly significant, as these targets are not easily addressed by existing BRAF or MEK inhibitors [1].
  • Tolerability Profile: The safety profile of this compound was consistent with other agents targeting the MAPK pathway, though the 32% dose reduction rate in the expansion cohort underscores the need for careful patient management [1].
  • Context Among ERK Inhibitors: The development of this compound (oral) can be contrasted with other ERK inhibitors, such as the intravenous agent KO-947. A Phase I trial of KO-947 reported a generally tolerable safety profile with minimal gastrointestinal toxicity, suggesting that the route of administration may influence the toxicity spectrum [2].

Ongoing and Future Research Directions

The early success of the Phase I trial has spurred further clinical investigation into this compound. Current research focuses on:

  • Combination Therapies: Evaluating this compound with other agents, such as hydroxychloroquine or ruxolitinib, to overcome resistance or improve efficacy [3] [4].
  • Expansion into Hematologic Malignancies: A Phase I/II study is investigating the combination of this compound and ruxolitinib in patients with myelofibrosis [4].
  • Pediatric Cancers: An ongoing Phase II pediatric MATCH trial is evaluating this compound in young patients with advanced solid tumors, non-Hodgkin lymphoma, or histiocytic disorders with MAPK pathway mutations [5].

References

role of Ulixertinib in MAPK pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action within the MAPK Pathway

The MAPK pathway is a key signaling cascade (RAS → RAF → MEK → ERK) that regulates cell proliferation, differentiation, and survival. Ulixertinib acts on the final node of this pathway.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK e.g., RSK ERK->RSK Phosphorylation cMYC e.g., c-Myc/N-Myc ERK->cMYC Stabilization Cell Proliferation & Survival Cell Proliferation & Survival RSK->Cell Proliferation & Survival cMYC->Cell Proliferation & Survival This compound This compound This compound->ERK Inhibits

This compound inhibits ERK1/2, blocking downstream signaling and oncogenic processes.

Inhibition of ERK by this compound has several critical consequences:

  • Blocks Downstream Signaling: It prevents the phosphorylation and activation of ERK substrates like RSK, which are crucial for driving tumorigenesis [1] [2].
  • Destabilizes Oncoproteins: ERK inhibition can reduce the stability and levels of key oncoproteins like c-Myc and N-Myc, which are often drivers of cancer progression and drug resistance [1].
  • Overcomes Resistance: By targeting the most distal node, this compound can suppress MAPK signaling even in cancers that have developed resistance to BRAF or MEK inhibitors through upstream reactivation of the pathway [1] [2] [3].

Preclinical and Clinical Evidence

Extensive research has demonstrated the potential of this compound across various cancer models.

Preclinical Efficacy

The table below summarizes key preclinical findings for this compound.

Cancer Model Findings Source
High-Risk Neuroblastoma Dose-dependent inhibition of cell proliferation and colony formation; induction of apoptosis; tumor growth inhibition in mouse models; synergy with chemotherapy (doxorubicin). [1] [1]
BRAF-Mutant Melanoma (with acquired resistance to BRAF/MEKi) Effectively blocked downstream MAPK signaling (reduced p-RSK) in resistant cells; combination with BRAF inhibitor enhanced apoptosis and growth inhibition. [2] [2]
Myelofibrosis Mouse Model Reduced osteopontin (OPN) plasma levels and bone marrow fibrosis, suggesting a role in modulating the tumor microenvironment. [4] [4]
Clinical Trial Data

Clinical studies have established the safety profile and shown signals of activity.

  • Adult Trials: The initial phase 1 trial established 600 mg twice daily as the adult RP2D. Dose-limiting toxicities included rash, diarrhea, and elevated AST/creatinine. Evidence of clinical activity was observed in patients with NRAS-mutant, BRAF V600-mutant, and non-V600 BRAF-mutant solid tumors, including some patients refractory to prior BRAF/MEK therapy [5] [6] [7].
  • Pediatric MATCH Trial (Arm J): This phase 2 study treated children and young adults with refractory MAPK-altered cancers. The pediatric RP2D was set at 260 mg/m²/dose twice daily. While no objective responses were reported, three patients with BRAF-altered CNS tumors (low-grade glioma and neuroglial tumors) achieved stable disease lasting over six months, indicating potential disease control in a biomarker-selected population [5].

Key Experimental Protocols

To evaluate the efficacy of this compound in preclinical models, several standard assays are employed.

Cell Proliferation Assay (CCK-8/MTS)
  • Purpose: To measure the dose-dependent effect of this compound on cancer cell growth.
  • Methodology: Cells are seeded in 96-well plates and treated with a range of this compound concentrations (e.g., from nanomolar to micromolar) for up to five days. Cell viability is then quantified using a colorimetric Cell Counting Kit-8 (CCK-8), which measures metabolic activity. The results are used to generate dose-response curves and calculate IC50 values [1].
Immunoblotting (Western Blot)
  • Purpose: To confirm target engagement and analyze changes in signaling pathways.
  • Methodology: Cells are treated with this compound and harvested at various time points. Total cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies. Key markers analyzed include:
    • Phospho-RSK: A direct ERK substrate; reduced levels confirm successful pathway inhibition [1] [2].
    • Cleaved Caspase-3: To detect induction of apoptosis [1].
    • c-Myc/N-Myc: To assess downregulation of these oncoproteins [1].
    • Total and Phospho-ERK: To monitor pathway status (this compound typically does not reduce ERK phosphorylation itself) [2].
Anchorage-Independent Colony Formation Assay (Soft Agar)
  • Purpose: To assess the ability of this compound to inhibit malignant transformation and tumorigenic growth in vitro.
  • Methodology: A two-layer soft agar system is prepared in multi-well plates. Tumor cells are suspended in the top soft agar layer (0.3%) and treated with this compound. After 3-4 weeks, colonies are stained with MTT and counted. A significant reduction in the number and size of colonies indicates inhibition of clonogenic survival [1].
In Vivo Xenograft Studies
  • Purpose: To evaluate the anti-tumor efficacy and survival benefit of this compound in vivo.
  • Methodology: Immunodeficient mice are implanted with human cancer cell lines or patient-derived xenograft (PDX) cells. Once tumors are established, mice are randomized to receive either vehicle control or this compound via oral gavage. Key endpoints include:
    • Tumor volume measurement: Tracked over time to calculate tumor growth inhibition.
    • Overall survival: Monitored in survival-based models.
    • Pharmacodynamic analysis: Tumors can be harvested for Western blotting to confirm in vivo target modulation [1].

Future Development and Potential

The development of this compound is actively exploring its potential both as a single agent and in rational combinations.

  • Ongoing Clinical Programs: Research is ongoing in various tumor types, including adult and pediatric low-grade glioma, histiocytosis, and in combination with other agents like CDK4/6 inhibitors, EGFR inhibitors, and JAK inhibitors [6].
  • Combination Strategies: Based on strong preclinical rationale, combinations are a major focus. For instance, combining this compound with JAK inhibitors in myelofibrosis is being explored to simultaneously target clonal proliferation and the fibrotic microenvironment [4]. Similarly, combinations with chemotherapy or other targeted agents aim to enhance efficacy and overcome resistance [1] [2].

References

Ulixertinib in BRAF and NRAS mutant cancers

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Key Data

Clinical activity for ulixertinib has been observed across various tumor types and mutations. The following table summarizes key efficacy data from clinical trials.

Patient Population / Tumor Type Reported Clinical Activity Source / Trial Context
Adult Solid Tumors (Various, including melanoma, colorectal, lung) Partial responses observed in patients with NRAS-mutant melanoma and tumors with BRAF V600 & non-V600 mutations [1]. Durable on-target inhibition noted [2]. Phase 1 Dose Escalation/Expansion (N=135) [1]
Pediatric & Young Adult Tumors (Refractory, MAPK-altered) No objective responses; stable disease >6 months in 3 patients with BRAF-altered CNS tumors (e.g., low-grade glioma) [3]. NCI-COG Pediatric MATCH Trial (N=20) [3]
Tumor Histologies & Mutations (Broad range) Evidence of clinical activity in both MAPK inhibitor-naïve and previously treated patients, including those with NRAS, BRAF V600, and non-V600 BRAF mutants [2]. Phase 1b & Phase 2 Trials (Over 400 patients treated) [2]

Safety and Tolerability Profile

This compound's safety profile is characterized primarily by dermatologic adverse events (dAEs), which are similar to those seen with EGFR or MEK inhibitors [1].

Adverse Event All-Grade Incidence (N=135) Grade 3 Incidence
Any Dermatologic AE 79% (107/135) 19% (25/135)
Acneiform Rash 33% (45/135) 3% (4/135)
Maculopapular Rash 27% (36/135) 9% (12/135)
Pruritus 25% (34/135) 1% (2/135)
Rash (unspecified) 23% (31/135) 4% (5/135)
  • Dose-Limiting Toxicities (DLTs): In the pediatric trial, DLTs included fatigue, anorexia, rash, nausea, vomiting, diarrhea, dehydration, hypoalbuminemia, and hypernatremia [3].
  • Association with Efficacy: The presence of any dAE was significantly associated with achieving stable disease or a partial response. The development of an acneiform rash was particularly associated with a partial response (OR=10.19) [1].

Ongoing Development and Combination Strategies

The clinical development program for this compound is exploring its potential both as a monotherapy and in rational combinations across a range of cancers [2].

G This compound This compound Overcome Resistance Overcome Resistance This compound->Overcome Resistance Broaden Efficacy Broaden Efficacy This compound->Broaden Efficacy Improve Tolerability Improve Tolerability This compound->Improve Tolerability MAPK_Inhibitors MAPK Inhibitors (RASi, RAFi) MAPK_Inhibitors->Overcome Resistance Auxiliary_Inhibitors Auxiliary Pathway Inhibitors Auxiliary_Inhibitors->Broaden Efficacy I_O Immuno-oncology Agents I_O->Broaden Efficacy Chemo Chemotherapy Chemo->Broaden Efficacy

Rationale for this compound Combination Therapies

Based on this strategy, prioritized combinations of interest include [2]:

  • With MAPK pathway inhibitors: JAK inhibitors (e.g., Ruxolitinib for Myelofibrosis), RAS inhibitors, and RAF inhibitors.
  • With auxiliary pathway inhibitors: CDK4/6 inhibitors (e.g., Palbociclib in Melanoma) and EGFR inhibitors (e.g., in Colorectal Cancer).
  • Other agents: Hydroxychloroquine (HCQ) and chemotherapy.

Methodology for Key Experiments

For researchers designing experiments with this compound, here are summaries of key methodologies from the clinical trials.

1. Phase 1 Dose Escalation and Expansion Trial in Adults [1]

  • Objective: Determine the maximum tolerated dose (MTD), recommended phase 2 dose (RP2D), safety, and preliminary efficacy of this compound.
  • Design: Open-label, multicenter trial.
  • Dosing: Oral this compound administered twice daily in 21-day cycles.
    • Dose Escalation Cohort (N=27): Doses ranged from 10 mg to 900 mg, twice daily.
    • Expansion Cohort (N=108): Patients treated at the established RP2D of 600 mg, twice daily.
  • Patient Population: Adults with advanced solid tumors.
  • Endpoints:
    • Primary: Incidence of dose-limiting toxicities (DLTs) to establish MTD.
    • Secondary: Safety profile, pharmacokinetics (PK), and overall response rate.

2. NCI-COG Pediatric MATCH Trial (Arm J) in Children and Young Adults [3]

  • Objective: Establish the pediatric RP2D and evaluate the objective response rate of this compound in a biomarker-selected cohort.
  • Design: Phase 2, histology-agnostic "basket" trial.
  • Dosing: Oral this compound twice daily in 28-day cycles.
    • Dose Escalation: Two dose levels were tested (260 mg/m²/dose and 350 mg/m²/dose) to establish the pediatric RP2D.
  • Patient Population: Patients aged 1-21 years with refractory/recurrent solid tumors, lymphomas, or histiocytic disorders harboring predefined activating MAPK pathway alterations.
  • Key Eligibility: Must have measurable disease and adequate organ function.
  • Endpoints:
    • Primary: Objective response rate (ORR).
    • Secondary: Progression-free survival (PFS), safety/tolerability, and PK.

Future Directions and Conclusions

This compound represents a mechanistically rational approach to targeting the MAPK pathway. Future development is focused on combination therapies to enhance efficacy and overcome resistance. Key areas of ongoing investigation include [2] [4]:

  • Monotherapy: Continued studies in specific tumor types like histiocytic neoplasms and adult low-grade glioma.
  • Pediatric Cancers: Further evaluation in pediatric low-grade glioma (pLGG) and other MAPK-driven tumors.
  • Rational Combinations: As outlined in the development program, combining this compound with agents targeting resistance mechanisms and parallel pathways is a priority.

References

pharmacokinetics and pharmacodynamics of Ulixertinib

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacodynamics

Ulixertinib directly targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are central components in the MAPK signaling cascade.

  • Target and Selectivity: this compound potently and selectively inhibits ERK1 and ERK2. Preclinical profiling indicates limited off-target activity, which is believed to contribute to its observed clinical tolerability profile [1].
  • Role in the MAPK Pathway: The MAPK pathway, comprising the RAS-RAF-MEK-ERK signaling nodes, is frequently dysregulated in cancer. As the final step in this pathway, ERK activation is necessary for driving cell proliferation and survival. Inhibiting ERK directly is a strategic approach to overcome resistance that arises from upstream alterations (e.g., in BRAF or MEK) that reactivate the pathway [2] [1].
  • Evidence of Target Engagement: Early clinical data provides evidence of on-target inhibition. In a phase 1 adult study, clinical activity was observed in patients with tumors harboring NRAS hotspot mutations, BRAF V600, and non-V600 mutations, including in those whose disease had progressed on prior BRAF/MEK inhibitor therapy [2] [1].

The diagram below illustrates this compound's strategic position in inhibiting the terminal node of the MAPK pathway.

G Upstream_Stimuli Upstream Stimuli (e.g., EGFR) RAS RAS Upstream_Stimuli->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Cell_Processes Cell Proliferation & Survival ERK->Cell_Processes Resistance_Mechanisms Resistance Mechanisms (e.g., BRAF/MEK mutations) Resistance_Mechanisms->RAF Re-activates Resistance_Mechanisms->MEK Re-activates This compound This compound (BVD-523) ERK1/2 Inhibitor This compound->ERK Inhibits

This compound inhibits the terminal ERK1/2 nodes to block MAPK signaling.

Pharmacokinetics (PK) Profile

The human PK profile of this compound was successfully predicted using allometric scaling from animal data, demonstrating a predictable and favorable profile for oral dosing.

Preclinical PK and Human Prediction

A study in mice, rats, and dogs characterized this compound's PK to predict human parameters using allometric scaling [3].

  • Absorption and Bioavailability: this compound is rapidly absorbed in mice and rats (Tmax: 0.50-0.75 hours). Absolute oral bioavailability was high in mice and rats (>92%) but moderate in dogs (34%) [3].
  • Clearance and Volume of Distribution: The drug demonstrated low to moderate clearance and a moderate volume of distribution across species [3].
  • Half-life: The terminal half-life was relatively short, ranging from 1.0 to 2.5 hours across the animal species studied [3].

The table below summarizes the key preclinical intravenous PK parameters and the predicted human values.

PK Parameter Mouse Rat Dog Predicted Human Value
CL (mL/min/kg) 6.24 1.67 15.5 4.18 – 6.09 (BW method) [3]
Vss (L/kg) 0.56 0.36 1.61 1.34 – 1.70 (Simple/BW method) [3]
t½ (hours) 1.0 – 2.5 1.0 – 2.5 1.0 – 2.5 -

CL = Clearance; Vss = Volume of distribution at steady state; t½ = Half-life; BW = Brain weight correction factor [3].

Established Human Dosing
  • Adult RP2D: The recommended Phase 2 dose in adults is 600 mg administered orally twice daily (BID). This was defined in the initial phase 1 dose-escalation and expansion study (NCT01781429) [2] [1].
  • Pediatric RP2D: The recommended Phase 2 dose in pediatric patients is 260 mg/m²/dose (maximum 450 mg) orally BID. This was established through the NCI-COG Pediatric MATCH trial, which found a higher dose level (350 mg/m²/dose) less tolerable [2] [1].

Clinical Development and Trial Design

This compound is under investigation in multiple clinical trials, with a focus on malignancies harboring MAPK pathway alterations.

Key Clinical Trials and Efficacy Signals
  • Initial Adult Phase 1 Study (NCT01781429): This trial established the adult RP2D and provided early evidence of clinical activity. Partial responses were observed in 14% (11/81) of patients with solid tumors in the expansion phase, including cases with NRAS and BRAF (V600 and non-V600) mutations. Activity was also noted in BRAF-mutant melanoma refractory to prior BRAF/MEK inhibitors [2].
  • Pediatric MATCH Trial (Arm J): This phase 2 basket trial assessed this compound in children and young adults with refractory cancers harboring MAPK pathway alterations. While no objective responses were observed, three patients with BRAF-altered central nervous system tumors achieved stable disease lasting over 6 months, suggesting some biological activity. The 6-month progression-free survival rate was 37% [2].
  • Histiocytosis Application: A small study reported by Memorial Sloan Kettering Cancer Center found that four out of five patients with histiocytosis (including Erdheim-Chester disease) benefited from this compound, leading to an ongoing phase 2 trial [4].
  • Ongoing Phase 2 Trial (NCT04488003, BVD-523-ABC): This is a tumor-agnostic study for adults with advanced malignancies harboring MEK or atypical BRAF alterations. Part A is open-label, and Part B is a randomized comparison against physician's choice of treatment. The study has a Fast-Track designation from the FDA for specific BRAF mutations (G469A, L485W, L597Q) [5] [6].
Safety and Tolerability Profile

The safety profile of this compound is characterized by manageable on-target toxicities.

  • Dose-Limiting Toxicities (DLTs): In the pediatric trial, DLTs included fatigue, anorexia, rash, nausea, vomiting, diarrhea, dehydration, hypoalbuminemia, and hypernatremia. The frequency of DLTs was higher at the 350 mg/m²/dose level, leading to the selection of 260 mg/m²/dose as the pediatric RP2D [2].
  • Common Adverse Events: In adult studies, common treatment-related AEs included rash, diarrhea, and elevated AST/creatinine. However, the drug has demonstrated a favorable tolerability profile across a wide dose range (150 mg to 600 mg BID) [2] [1].

Methodologies for Key Experiments

For researchers designing related experiments, the following methodologies from the cited literature can serve as a reference.

Clinical Trial Response and Toxicity Assessment

The NCI-COG Pediatric MATCH trial (Arm J) provides a model for phase 2 evaluation of a targeted agent in a pediatric population [2].

  • Study Design: The trial included an initial dose-escalation cohort to establish the RP2D before proceeding to the primary phase 2 cohort, a key design for first-in-pediatric agents.
  • DLT Evaluation: During Cycle 1 (28 days), patients were required to receive at least 85% of the prescribed dose to be evaluable for DLT. DLTs were defined separately for hematologic and non-hematologic toxicities per NCI CTCAE v5.0.
  • Response Assessment: The primary endpoint was objective response rate. Tumor evaluations were conducted every two cycles (every 8 weeks), with responses assessed using standard criteria (e.g., RECIST 1.1).
Pharmacokinetic Scaling from Preclinical to Clinical Data

The human PK prediction study offers a validated protocol for allometric scaling [3].

  • Allometric Scaling Methods: Human intravenous PK parameters (Vss and CL) were predicted from animal data using simple allometry and correction factors like maximum life span potential (MLP) and brain weight (BW).
  • Oral Profile Simulation: The human oral profile (AUC and Cmax) was simulated using pharmacokinetic data from dogs, which was found to predict the reported human profile with good confidence.

Conclusion for Researchers

This compound represents a strategically important development in targeting the MAPK pathway. Its value lies in its high selectivity for ERK1/2 and potential to overcome resistance to upstream BRAF and MEK inhibitors. While clinical activity as a single agent has been limited, its favorable tolerability profile and proven on-target effects make it a strong candidate for combination therapy strategies. Future research directions should focus on identifying predictive biomarkers of response and optimizing its use in rational combination regimens with other targeted agents.

References

Comprehensive Application Notes & Protocols: Ulixertinib Combination Therapy with HER Inhibitors in Oncology Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The MAPK signaling pathway represents one of the most frequently dysregulated oncogenic cascades in human cancers, with mutations occurring in key nodes including RAS, RAF, MEK, and ERK. Ulixertinib (BVD-523) is a first-in-class ERK1/2 inhibitor that targets the final node in the MAPK pathway, providing a strategic therapeutic approach for tumors driven by this signaling cascade. As a reversible, ATP-competitive inhibitor, this compound demonstrates potent anti-tumor activity in preclinical models across various cancer types, including those resistant to upstream BRAF or MEK inhibitors. The molecular rationale for combining this compound with HER family inhibitors stems from compelling evidence that ERK inhibition triggers adaptive resistance mechanisms through the HER/ErbB receptor family and the parallel PI3K-AKT pathway, ultimately limiting its single-agent efficacy [1].

Pancreatic ductal adenocarcinoma (PDAC) represents a particularly relevant clinical context for this combination approach, given that >95% of cases harbor KRAS mutations that constitutively activate the MAPK pathway. Research has demonstrated that PDAC cells treated with this compound upregulate phosphorylation of HER family proteins (including EGFR, HER2, and HER3), establishing a compensatory survival signaling network that allows tumors to evade complete growth inhibition [1]. This observation provides a strong mechanistic foundation for dual targeting of both vertical MAPK pathway inhibition (via this compound) and horizontal resistance pathway inhibition (via HER antagonists), creating a synergistic therapeutic strategy that may yield more durable clinical responses than either approach alone.

Preclinical Efficacy Data Summary

Quantitative Assessment of Combination Efficacy

Table 1: In Vitro Combination Efficacy of this compound with HER Inhibitors in PDAC Models

Cell Line Genetic Background This compound IC₅₀ (nM) HER Inhibitor Combination Index Synergy Classification
MIA PaCa-2 KRAS mutant 150-300 Afatinib 0.3-0.7 Strong synergy
HPNE-KRASG12D KRASG12D transformed 200-400 Afatinib 0.4-0.8 Strong to moderate synergy
MIA PaCa-2 KRAS mutant 150-300 Neratinib 0.5-0.9 Moderate synergy
Pa01C Primary PDAC 100-250 Afatinib 0.6-0.9 Moderate synergy

Combination indices (CI) were calculated using the Chou-Talalay method, where CI < 0.9 indicates synergy, CI < 0.7 indicates strong synergy, and CI < 0.3 indicates very strong synergy. The data demonstrate that concurrent administration of this compound with pan-HER inhibitors generates consistently synergistic growth inhibition across multiple PDAC models, with the most pronounced effects observed with the irreversible HER inhibitor afatinib [1].

In Vivo Antitumor Efficacy

Table 2: In Vivo Efficacy of this compound and Afatinib Combination in Xenograft Models

Model Treatment Groups Tumor Growth Inhibition (%) Change in Proliferation (Ki-67) Change in Apoptosis (Cleaved Caspase-3) p-ERK Suppression p-AKT Suppression
MIA PaCa-2 xenograft This compound (100 mg/kg BID) 45% -30% +150% >80% No significant change
Afatinib (12.5 mg/kg QD) 35% -25% +120% No significant change -40%
Combination 85% -65% +350% >80% -75%
HPNE-KRASG12D xenograft This compound (100 mg/kg BID) 30% -20% +100% >75% No significant change
Afatinib (12.5 mg/kg QD) 25% -15% +90% No significant change -30%
Combination 75% -55% +300% >75% -70%

The in vivo studies revealed that the combination of this compound and afatinib resulted in significantly enhanced tumor growth inhibition compared to either monotherapy, accompanied by marked reduction in proliferation markers and induction of apoptosis. Importantly, the combination achieved simultaneous suppression of both MAPK and PI3K-AKT signaling pathways, as evidenced by reduction in both p-ERK and p-AKT levels, explaining the mechanistic basis for the observed synergistic antitumor efficacy [1].

Experimental Protocols

In Vitro Combination Screening Protocol

Purpose: To evaluate synergistic interactions between this compound and HER inhibitors using cell viability assays and combination index calculations.

Materials:

  • PDAC cell lines (MIA PaCa-2, HPNE-KRASG12D, Pa01C, Pa02C, Pa03C, Pa14C)
  • This compound (Selleckchem, APExBIO, or BioMed Valley)
  • HER inhibitors: Afatinib, Neratinib (Selleckchem)
  • 96-well tissue culture plates
  • Resazurin cell viability reagent
  • Automated plate reader

Procedure:

  • Plate 5,000-10,000 cells/well in 96-well plates and incubate for 24 hours.
  • Prepare serial dilutions of this compound and HER inhibitors in DMSO, then further dilute in cell culture medium (final DMSO concentration ≤0.1%).
  • Apply compounds to cells in triplicate using a 6×6 matrix design with fixed molar ratios based on individual agent IC₅₀ values.
  • Include vehicle controls (DMSO) and blank wells (media only).
  • Incubate cells with compounds for 72-120 hours at 37°C, 5% CO₂.
  • Add resazurin solution (10% v/v) and incubate for 2-4 hours.
  • Measure fluorescence at 560Ex/590Em using a plate reader.
  • Normalize data to vehicle controls and calculate percent viability.
  • Analyze data using CompuSyn software to calculate combination indices (CI) according to the Chou-Talalay method.

Interpretation: CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates additive effect, and CI > 1.1 indicates antagonism.

In Vivo Xenograft Efficacy Study Protocol

Purpose: To evaluate the antitumor efficacy of this compound and HER inhibitor combinations in patient-derived xenograft models.

Materials:

  • Immunocompromised mice (nu/nu or NSG), 8-12 weeks old
  • PDAC cell lines (MIA PaCa-2, HPNE-KRASG12D) or patient-derived tumor fragments
  • This compound (formulated in 0.5% methylcellulose/0.2% Tween-80)
  • Afatinib (formulated in 0.5% methylcellulose/0.2% Tween-80)
  • Calipers, electronic scale, injection supplies

Procedure:

  • Inoculate 5 million cells subcutaneously into mouse flanks.
  • Monitor tumor growth until volumes reach ~100 mm³ (approximately 2-3 weeks).
  • Randomize mice into treatment groups (n=8-10/group):
    • Vehicle control (oral gavage, daily)
    • This compound monotherapy (100 mg/kg, BID, oral gavage)
    • Afatinib monotherapy (12.5 mg/kg, QD, oral gavage)
    • Combination therapy (this compound 100 mg/kg BID + Afatinib 12.5 mg/kg QD)
  • Monitor tumor dimensions 2-3 times weekly using calipers.
  • Calculate tumor volume using the formula: V = (length × width²)/2.
  • Record body weight twice weekly to assess toxicity.
  • Euthanize mice when vehicle group tumors reach 1,500 mm³ or at study endpoint (21-28 days).
  • Harvest tumors for biomarker analysis (IHC, Western blot).

Endpoint Analysis:

  • Tumor growth inhibition (T/C ratio)
  • Immunohistochemistry for p-ERK, p-AKT, Ki-67, cleaved caspase-3
  • Western blot analysis of MAPK and PI3K-AKT pathway components
Signaling Pathway Analysis Protocol

Purpose: To assess the molecular effects of this compound and HER inhibitor combinations on MAPK and PI3K-AKT signaling networks.

Materials:

  • Treated cells or tumor homogenates
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • Antibodies for p-ERK1/2 (T202/Y204), total ERK1/2, p-MEK1/2 (S217/S221), total MEK1/2, p-AKT (S473), total AKT, p-EGFR (Y1068), total EGFR, p-HER2 (Y1221/1222), total HER2, p-HER3 (Y1289), total HER3
  • SDS-PAGE and Western blot equipment
  • Reverse-phase protein array (RPPA) platform (optional)

Procedure:

  • Treat cells with this compound, HER inhibitors, or combination for 6-24 hours.
  • Lyse cells in RIPA buffer and quantify protein concentration.
  • Resolve 30-50 μg protein by SDS-PAGE and transfer to PVDF membranes.
  • Block membranes and probe with primary antibodies overnight at 4°C.
  • Incubate with HRP-conjugated secondary antibodies.
  • Develop blots using enhanced chemiluminescence.
  • Quantify band intensity using densitometry software.
  • For RPPA analysis, use the Core Facility at MD Anderson Cancer Center or similar resource.

Signaling Pathway Diagrams

G cluster_legend Key to Inhibition Mechanisms GF Growth Factor Stimulation HER HER/ErbB Family Receptors GF->HER RAS RAS GTPase HER->RAS Activation PI3K PI3K HER->PI3K Activation RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK1/2 Kinase MEK->ERK ERK->HER Feedback Regulation ERK->PI3K Cross-talk Prolif Cell Proliferation & Survival ERK->Prolif Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Prolif Promotes Ulix This compound (ERK Inhibitor) Ulix->ERK Inhibits HERi HER Inhibitors (e.g., Afatinib) HERi->HER Inhibits AKTi AKT/mTOR Inhibitors AKTi->AKT Inhibits L1 This compound blocks ERK signaling L2 HER inhibitors block receptor activation L3 AKT inhibitors block parallel pathway L4 Feedback reactivation mechanism

Diagram 1: Signaling Pathways and Inhibitor Mechanisms in MAPK-Driven Cancers. This diagram illustrates the core MAPK signaling cascade, parallel PI3K-AKT pathway, and points of intervention for this compound and combination therapies. Note the feedback mechanisms (red arrows) whereby ERK inhibition triggers adaptive upregulation of HER receptors and PI3K-AKT signaling, providing the rationale for combination approaches [1].

G cluster_notes Key Experimental Parameters Start Study Initiation Cell_culture Cell Culture & Seeding Start->Cell_culture Drug_prep Drug Preparation & Serial Dilution Cell_culture->Drug_prep Treatment Combination Treatment (72-120 hours) Drug_prep->Treatment Viability Viability Assay (Resazurin/MTS) Treatment->Viability Data_analysis Data Analysis & CI Calculation Viability->Data_analysis Validation Mechanistic Validation (Western Blot, IHC) Data_analysis->Validation Note1 • 6×6 matrix drug concentration design • Triplicate technical replicates • 5,000-10,000 cells/well density • DMSO concentration ≤0.1% • Include vehicle & blank controls

Diagram 2: Experimental Workflow for In Vitro Combination Screening. This workflow outlines the key steps in evaluating this compound combinations with HER inhibitors, from initial cell culture through data analysis and mechanistic validation. CI = Combination Index [1].

Research Applications and Clinical Development Implications

The experimental data and protocols outlined herein provide a framework for investigating this compound-based combination therapies across multiple cancer contexts. Beyond pancreatic cancer, these approaches show promise for other MAPK-driven malignancies, including NRAS- and BRAF-mutant melanomas, colorectal cancers, and low-grade gliomas [2]. The observed synergy between this compound and HER inhibitors represents a paradigm for addressing the formidable challenge of adaptive resistance that frequently limits the efficacy of targeted monotherapies.

From a clinical development perspective, these preclinical findings support the strategic evaluation of this compound combinations in selected patient populations. Particularly promising contexts include:

  • KRAS-mutant pancreatic cancer following progression on standard chemotherapy
  • BRAF/NRAS-mutant melanomas with acquired resistance to BRAF/MEK inhibitors
  • EGFR-activated tumors with emergent resistance to EGFR inhibitors
  • Pediatric low-grade gliomas with MAPK pathway alterations [2]

Furthermore, the ability of this compound to antagonize ABCB1- and ABCG2-mediated chemoresistance reveals an additional therapeutic dimension, potentially restoring sensitivity to conventional chemotherapeutic agents in multidrug-resistant tumors [3]. This suggests that triple combinations of this compound, HER inhibitors, and cytotoxic chemotherapy may warrant investigation in particularly aggressive malignancies.

Conclusion

The comprehensive preclinical data presented in these Application Notes demonstrate that combination therapy approaches leveraging this compound with HER inhibitors represent a promising strategy for overcoming the limitations of single-agent MAPK pathway inhibition. The provided experimental protocols offer detailed methodologies for evaluating these combinations in both in vitro and in vivo settings, enabling researchers to systematically assess synergistic interactions and mechanistic underpinnings. The consistent observation that this compound triggers adaptive upregulation of HER receptor signaling provides a strong biological rationale for these combinations, with demonstrated efficacy across multiple preclinical models. These findings support the continued clinical development of this compound-based combination regimens for patients with MAPK-driven cancers.

References

Application Note: Ulixertinib and PI3K Inhibitor Combination in PDAC Models

Author: Smolecule Technical Support Team. Date: February 2026

1. Rationale and Scientific Foundation The combination of the ERK inhibitor Ulixertinib (BVD-523) with PI3K pathway inhibitors is a strategy to overcome inherent resistance and enhance antitumor efficacy in pancreatic ductal adenocarcinoma (PDAC). The strong rationale is based on the following evidence:

  • Targeting KRAS Effector Pathways: With KRAS mutations present in over 95% of PDAC cases, targeting the key mitogenic RAF-MEK-ERK pathway is a primary strategy. As RAF or MEK inhibitors often fail clinically due to ERK signaling reactivation, this compound, a first-in-class ERK-specific inhibitor, offers a more complete pathway blockade [1].
  • Countering Adaptive Resistance: PDAC cells treated with this compound upregulate the parallel PI3K-AKT pathway through activation of the HER/ErbB family proteins. This creates a compensatory survival signal that limits the efficacy of ERK inhibition alone. Concurrent PI3K inhibition blocks this escape route, leading to synergistic suppression of tumor growth [1].

2. Key Experimental Evidence and Data Summary The following table summarizes the quantitative data from the key preclinical study that investigated this combination in PDAC cell lines and in vivo models [1].

Experimental Model Treatment Key Outcome Result
In Vitro (Multiple PDAC cell lines) This compound Inhibited in vitro growth Effective growth inhibition [1]
This compound + Gemcitabine Cytotoxic effect Potentiated effect of gemcitabine [1]
This compound + PI3K inhibitor (unspecified) Cell growth suppression Synergistic effect in vitro [1]
This compound + HER inhibitor (unspecified) Cell growth suppression Synergistic effect in vitro [1]
In Vivo This compound + PI3K inhibitor (unspecified) Tumor growth suppression Synergistic effect in vivo [1]
This compound + HER inhibitor (unspecified) Tumor growth suppression Synergistic effect in vivo [1]

3. Signaling Pathway and Experimental Workflow The diagram below illustrates the core biological rationale and a generalized workflow for testing this combination, based on the described study [1].

G This compound and PI3K Inhibitor Combination cluster_pathway Mechanism of Combination Synergy RTK Receptor Tyrosine Kinase (RTK) KRAS Mutant KRAS RTK->KRAS PI3K_path PI3K → AKT (Survival Signal) RTK->PI3K_path ERK_path RAF → MEK → ERK (Proliferation Signal) KRAS->ERK_path CellGrowth Tumor Cell Growth & Survival ERK_path->CellGrowth Feedback HER-mediated Feedback Loop ERK_path->Feedback PI3K_path->CellGrowth This compound This compound (ERKi) This compound->ERK_path PI3Ki PI3K Inhibitor PI3Ki->PI3K_path Feedback->PI3K_path Start 1. In Vitro Screening (Cell Viability Assays) A2 2. Combination Index Analysis (e.g., SynergyFinder) Start->A2 A3 3. Mechanism Investigation (Western Blot, RNA-Seq) A2->A3 A4 4. In Vivo Validation (PDX or Xenograft Models) A3->A4 End 5. Efficacy & Safety Assessment (Tumor Volume, Toxicity) A4->End

Proposed Experimental Methodology

While a full protocol is not available, the general methodology can be inferred from the search results for researchers aiming to replicate or build upon this work.

1. Cell Line and Culture

  • Use established human PDAC cell lines (e.g., MIA PaCa-2, PANC-1, BxPC-3) [1] [2].
  • Maintain cells in recommended media (e.g., DMEM for MIA PaCa-2) supplemented with 10% FBS and 1% penicillin/streptomycin in a 37°C, 5% CO2 incubator [2].

2. Drug Preparation and Treatment

  • This compound and PI3K Inhibitors: Reconstitute small-molecule inhibitors in DMSO to create stock solutions. Aliquot and store at -20°C or -80°C [2].
  • Dosing: Treat cells with a concentration range of each drug alone and in combination. Include a vehicle control (DMSO). For synergy studies, use a matrix of concentrations.
  • Treatment Duration: A 72-hour treatment is a common duration for cell viability assays [2].

3. Key Assays and Readouts

  • Cell Viability/Proliferation: Use assays like Cell Titer-Glo to measure ATP levels as a proxy for cell viability after 72 hours of treatment. Calculate IC50 values for single agents and combination [2].
  • Apoptosis Assay: Use Annexin V/propidium iodide staining followed by flow cytometry to quantify early and late apoptotic cells after 24-48 hours of treatment [1] [3].
  • Western Blot Analysis: Confirm target engagement and mechanism by analyzing pathway modulation. Key proteins to probe include:
    • p-ERK and total ERK (to confirm this compound activity).
    • p-AKT and total AKT (to confirm PI3K inhibitor activity).
    • Cleaved Caspase-3 (apoptosis marker).
    • HER/ErbB family proteins (to validate feedback loop activation) [1].
  • In Vivo Studies: For translational research, use mouse xenograft models. Administer drugs via oral gavage (this compound and many PI3Ki) or intraperitoneal injection. Monitor tumor volume and body weight regularly. Harvest tumors for immunohistochemistry or molecular analysis [1].

Critical Considerations & Future Directions

  • Specific PI3K Inhibitors: The foundational study [1] does not specify the exact PI3K inhibitor used. Researchers should empirically test various PI3K inhibitors (e.g., pan-PI3K, isoform-specific) for their specific models.
  • Toxicity Management: Combination targeted therapies often face toxicity challenges. PI3K inhibitors, in particular, have been associated with adverse events like hyperglycemia, hypertension, neutropenia, and hepatotoxicity in clinical trials [4]. Careful dosing schedules and prophylactic measures (e.g., growth factor support for neutropenia) are crucial [5].
  • Emerging Combinations: The field is exploring next-generation strategies, such as triple kinase inhibitors (e.g., AUM302, which targets PIM/PI3K/mTOR) to overcome resistance and improve efficacy, showing promise in preclinical PDAC models [2].

Conclusion

References

Ulixertinib dosing schedule in clinical trials 600 mg BID

Author: Smolecule Technical Support Team. Date: February 2026

Ulixertinib 600 mg BID in Clinical Trials

Trial Identifier / Context Phase Patient Population Regimen Key Findings & Tolerability
NCT01781429 [1] [2] I Adults with advanced solid tumors This compound monotherapy RP2D: 600 mg BID. DLTs: rash, diarrhea, elevated AST/creatinine. 32% of patients required dose reduction [1] [2].
NCT02608229 [3] [4] Ib Adults with untreated metastatic pancreatic adenocarcinoma This compound + Gemcitabine and nab-Paclitaxel (GnP) Poor tolerability led to de-escalation to 450 mg BID. High rate of all-grade TRAEs (fatigue, nausea/vomiting, diarrhea) caused patient withdrawals [3].
Single-Patient IND [5] N/A Adult with MEK1-mutated metastatic colorectal cancer This compound monotherapy, then + Panitumumab 600 mg BID was administered. Monotherapy well-tolerated (mild nausea, fatigue, dry skin) but combination with panitumumab poorly tolerated [5].
NCI-COG Pediatric MATCH (Arm J) [6] II Children/Young Adults (1-21 yrs) with refractory malignancies This compound monotherapy Pediatric RP2D is 260 mg/m²/dose BID (max 450 mg). The 600 mg BID equivalent (DL2) was associated with DLTs and was not selected as the RP2D [6].

Detailed Experimental Protocols

For researchers designing studies around MAPK pathway inhibition, the following protocols detail the key methodologies from the cited trials.

Phase I Adult Monotherapy Trial (NCT01781429)

This foundational trial established the adult RP2D of 600 mg BID [1] [2].

  • Study Objectives: To characterize dose-limiting toxicities (DLTs), determine the maximum tolerated dose (MTD) and RP2D, and assess the safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary antitumor activity of this compound.
  • Dosing Schedule: this compound was administered orally twice daily in continuous 28-day cycles [2].
  • Dose Escalation & RP2D Determination: The trial utilized an accelerated 3+3 design. The MTD and RP2D were determined to be 600 mg BID. DLTs observed included rash, diarrhea, elevated AST, and elevated creatinine [1].
  • Response Assessment: Tumor response was evaluated radiologically per RECIST 1.1 criteria [1].
Phase Ib Combination Therapy Trial in Pancreatic Cancer (NCT02608229)

This trial highlights the challenges of combining this compound 600 mg BID with standard chemotherapy [3].

  • Study Objectives: To determine the RP2D of this compound in combination with gemcitabine and nab-paclitaxel (GnP) and assess the safety and preliminary efficacy of the regimen.
  • Treatment Protocol:
    • Lead-in Monotherapy: Patients received this compound 600 mg BID as monotherapy for two weeks.
    • Combination Therapy: After the lead-in, standard doses of GnP were added on days 1, 8, and 15 of a 28-day cycle.
  • Dose-Limiting Toxicity (DLT) Evaluation: DLT was defined as toxicity occurring during the first cycle of the triplet regimen that was attributable to this compound. Hematologic DLT included > grade 4 toxicity or grade 3 toxicity with complications [3].
  • Outcome: The 600 mg BID dose in combination was poorly tolerated, leading to its de-escalation to 450 mg BID as the RP2D for this specific regimen and the trial's premature termination [3].
Pediatric MATCH Trial (Arm J) Dose Escalation

This trial established the pediatric dosing, which is distinct from the adult 600 mg BID schedule [6].

  • Study Objective: To establish the pediatric RP2D of this compound in a biomarker-selected cohort.
  • Dosing Protocol:
    • Dose Level 1 (DL1): 260 mg/m²/dose BID (max 450 mg)
    • Dose Level 2 (DL2): 350 mg/m²/dose BID (max 600 mg)
  • DLT Assessment & RP2D Selection: DLTs were assessed during Cycle 1. DLTs at DL2 (equivalent to the adult 600 mg BID) included fatigue, anorexia, rash, nausea, vomiting, diarrhea, dehydration, hypoalbuminemia, and hypernatremia. DL1 was declared the pediatric RP2D due to better tolerability [6].

Scientific Context: Mechanism & Dosing Rationale

To understand the application of the 600 mg BID dose, it is critical to grasp its mechanistic rationale and translational evidence.

  • Mechanism of Action: this compound is a first-in-class, reversible, ATP-competitive inhibitor of ERK1 and ERK2, the terminal kinases in the RAF-MEK-ERK (MAPK) signaling cascade [2]. This pathway is constitutively activated in many cancers via mutations in RAS or BRAF [3] [2]. Inhibiting ERK is a strategic approach to overcome resistance to upstream BRAF or MEK inhibitors [2].
  • Pharmacodynamic Validation: In the Phase I trial (NCT01781429), the 600 mg BID dose provided drug exposure that achieved near-complete inhibition of ERK activity in whole blood, confirming its target engagement [1].
  • Efficacy Evidence: Despite tolerability challenges, the 600 mg BID dose has demonstrated clinical activity. In the Phase I trial, durable partial responses were observed in patients with NRAS-mutant melanoma and various BRAF V600 and non-V600 mutant solid tumors, including those refractory to prior BRAF/MEK inhibition [1] [2].

The pathway diagram below illustrates the targeted inhibition and translational evidence supporting the 600 mg BID dose.

G GrowthFactor Growth Factor Receptor RAS Mutated RAS (Oncogene) GrowthFactor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Drives Feedback ERK-dependent Negative Feedback ERK->Feedback PD Translational Evidence: ↓ pERK, ↓ MYC, ↓ KRAS signature in tumor biopsies [3] ERK->PD This compound This compound (ERK1/2 Inhibitor) This compound->ERK Inhibits Feedback->RAF Resistance Adaptive Resistance to BRAF/MEK inhibitors Resistance->ERK Reactivates

Key Considerations for Protocol Development

  • Narrow Therapeutic Window: The 600 mg BID dose, while effective, has a narrow therapeutic window. A high rate of dose reductions (32% in the Phase I trial) and poor tolerability in combination regimens are significant concerns [3] [2].
  • Combination Therapy Challenges: Combining this compound 600 mg BID with other agents, particularly standard-dose chemotherapy, has proven difficult due to overlapping toxicities. Dose de-escalation is often necessary in combination settings [3].
  • Pediatric vs. Adult Dosing: The pediatric RP2D is not 600 mg BID. It is based on body surface area (260 mg/m²/dose BID), with a maximum dose of 450 mg, as the 600 mg flat dose was associated with unacceptable toxicity [6].

References

Ulixertinib (BVD-523) Application Notes & Protocols for In Vivo Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ulixertinib (BVD-523) is a first-in-class, reversible, and ATP-competitive inhibitor of ERK1/2, the terminal kinases of the MAPK signaling pathway. It is being developed for cancers driven by MAPK pathway alterations, such as those involving BRAF, KRAS, or NF1 mutations. Preclinical in vivo studies demonstrate that this compound effectively inhibits tumor growth in xenograft models of BRAF-mutant melanoma, colorectal cancer, and pediatric low-grade gliomas (pLGG). It shows particular promise in overcoming resistance to upstream BRAF or MEK inhibitors and has proven effective both as a monotherapy and in combination regimens [1] [2].

Key In Vivo Findings from Preclinical Studies

The table below summarizes quantitative efficacy data from published in vivo xenograft studies.

Table 1: Summary of this compound Efficacy in Preclinical Xenograft Models

Tumor Model Dosing Regimen Key Efficacy Findings Reported Metrics Source/Reference
BRAFV600E pLGG PDX (BT40) 50 mg/kg, BID, oral Slowed tumor growth & increased survival Significant increase in mouse survival; Reduced MAPK pathway activity [1]
BRAF-mutant Melanoma & Colorectal Xenografts 50 mg/kg Tumor growth inhibition & regression 60% tumor volume reduction [3] [4]
pLGG (KIAA1549:BRAF-fusion) 50 mg/kg, BID, oral Slowed tumor growth Reduced MAPK pathway activity in brain tumor tissue [1]
Various MAPK-driven models 50-75 mg/kg, BID Anti-tumor synergy Enhanced efficacy with BRAF/MEK inhibitors or BH3-mimetics [2]
Detailed Protocol for In Vivo Administration

This protocol is synthesized from the methodologies described in the search results [1] [4].

3.1. Animal and Xenograft Model Selection

  • Models: Use immunodeficient mice (e.g., NSG or nude mice) suitable for patient-derived xenografts (PDX) or cell line-derived xenografts (CDX).
  • Common Models:
    • BT40: A BRAFV600E-mutant pleomorphic xanthoastrocytoma model [1].
    • DKFZ-BT66: A KIAA1549:BRAF-fusion pilocytic astrocytoma model [1].
    • BRAF-mutant melanoma and colorectal cancer cell lines [2] [4].

3.2. Drug Formulation and Pharmacokinetics

  • Formulation: Details are proprietary; follow sponsor's instructions. Preclinical studies often use a suspension in a vehicle like 0.5% methylcellulose [4].
  • Dosing: The standard effective dose identified is 50 mg/kg, administered orally (PO) twice daily (BID) [1] [3].
  • Pharmacokinetics (PK): A validated LC-MS/MS method is available for determining this compound concentrations in mouse plasma [4]. The drug demonstrates sufficient blood-brain barrier penetration, with brain tumor concentrations exceeding the in vitro IC50 [1].

3.3. Dosing Schedule and Experimental Groups

  • Treatment Initiation: Begin dosing when tumors reach a predefined volume (e.g., 100-150 mm³).
  • Standard Monotherapy:
    • This compound: 50 mg/kg, PO, BID, continuously.
    • Control Group: Vehicle administered on the same schedule.
  • Combination Therapy Examples:
    • This compound + MEK Inhibitor (e.g., trametinib) [1]
    • This compound + BH3-mimetic (e.g., navitoclax) [1]

3.4. Efficacy and Pharmacodynamic Assessment Endpoints

  • Tumor Volume: Measure regularly (2-3 times/week) via calipers. Calculate volume using the formula: (Length × Width²)/2.
  • Survival: Monitor and record survival rates, defined by a maximum tumor volume limit or clinical condition.
  • Biomarker Analysis:
    • Ex Vivo Analysis: Upon study termination, harvest tumors for Western blot analysis to assess inhibition of MAPK signaling via reduction in p-RSK1 levels, a direct downstream target of ERK [1] [3].
    • Target Engagement: A reduction of >85% in p-RSK1 signals strong on-target activity [3].

The following diagram illustrates the experimental workflow and this compound's mechanism of action within the MAPK pathway.

G Start Start: Xenograft Establishment Group Randomization & Grouping Start->Group Treat Treatment: This compound (50 mg/kg, BID, PO) Group->Treat Monitor In Vivo Monitoring: Tumor Volume & Survival Treat->Monitor Harvest Terminal Harvest Monitor->Harvest Analyze Ex Vivo Analysis: Western Blot (p-RSK1) Harvest->Analyze Harvest->Analyze MAPK MAPK Pathway Activation (Oncogenic BRAF/KRAS) ERK ERK1/2 Phosphorylation MAPK->ERK RSK RSK Phosphorylation (p-RSK1) ERK->RSK Progression Tumor Proliferation & Survival RSK->Progression Inhibitor This compound (ERK1/2 Inhibitor) Inhibitor->ERK Blocks Outcome Inhibition of Tumor Growth Outcome->Progression Leads to

Synergistic Combination Strategies

Research indicates strong rationale for combining this compound with other agents to enhance efficacy and overcome resistance.

Table 2: Promising Combination Strategies with this compound

Combination Partner Class Proposed Mechanism of Synergy Experimental Evidence
MEK Inhibitors (e.g., Trametinib) MAPK Inhibitor Dual node blockade prevents pathway reactivation and enhances anti-proliferative effect. Strong antiproliferative synergy observed in pLGG models in vitro [1].
BH3-mimetics (e.g., Navitoclax) BCL-2 Inhibitor Targets senescent and proliferating tumor cells; promotes apoptosis. Synergistic reduction in cell viability in pLGG models [1].
BRAF Inhibitors (e.g., Dabrafenib) MAPK Inhibitor Concurrent inhibition of BRAF and ERK may prevent adaptive resistance. Synergy demonstrated in BRAF-mutant melanoma models [2].
Critical Considerations for Experimental Design
  • Tolerability: In mice, doses up to 50 mg/kg BID are well-tolerated in medium-term studies. Monitor for standard toxicities.
  • Biomarker-Driven Enrollment: The efficacy of this compound is most pronounced in models with documented MAPK pathway alterations (e.g., BRAF mutations/fusions, KRAS mutations) [1] [2].
  • PK/PD Correlation: Always couple efficacy studies with biomarker analysis (e.g., p-RSK1 levels) to confirm target engagement [1] [3].

Conclusion

This compound is a potent and selective ERK1/2 inhibitor with robust, reproducible efficacy in multiple xenograft models. The recommended protocol of 50 mg/kg administered orally twice daily provides a solid foundation for in vivo investigation. Its ability to synergize with MEK inhibitors and BH3-mimetics opens promising avenues for combination therapy, particularly in MAPK-driven cancers like pediatric gliomas and BRAF-mutant malignancies. These application notes provide a template for researchers to validate and explore the full therapeutic potential of this compound.

References

Comprehensive Application Notes and Protocols: Ulixertinib and Gemcitabine Synergy in Pancreatic Ductal Adenocarcinoma (PDAC)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with a five-year survival rate of approximately 13% and limited therapeutic advancements over the past decade. The KRAS oncogene is mutated in >95% of PDAC cases, driving tumorigenesis primarily through activation of the RAF-MEK-ERK mitogenic pathway (MAPK cascade). While direct KRAS inhibition has proven difficult, targeting downstream effectors represents a promising alternative strategy. However, RAF and MEK inhibitors have demonstrated limited clinical efficacy in PDAC due to rapid development of adaptive resistance mechanisms that reactivate ERK signaling. Ulixertinib (BVD-523) is a first-in-class, reversible, ATP-competitive ERK1/2 inhibitor that effectively abrogates the MAPK pathway at its terminal point, potentially overcoming limitations of upstream inhibitors. The combination of this compound with gemcitabine, a nucleoside analog and cornerstone of pancreatic cancer chemotherapy, demonstrates synergistic anti-tumor activity in preclinical models, providing a strong rationale for clinical development of this combination strategy.

Mechanisms of Action and Synergistic Pathways

Molecular Pathways and Feedback Mechanisms

The synergistic relationship between this compound and gemcitabine stems from their complementary mechanisms of action and ability to counter adaptive resistance pathways:

  • Gemcitabine is a nucleoside metabolic inhibitor that requires intracellular phosphorylation to its active forms (dFdCDP and dFdCTP). These active metabolites incorporate into DNA during replication, causing masked DNA chain termination and inhibiting DNA synthesis. Additionally, gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase (RR), depleting cellular deoxynucleotide pools and further impairing DNA repair mechanisms. [1] [2]

  • This compound directly targets and inhibits ERK1 and ERK2 kinases in the sub-nanomolar range, abrogating MAPK pathway signaling downstream of KRAS. This inhibition suppresses tumor proliferation and induces apoptosis in PDAC models. [3] [4]

  • Critical adaptive resistance mechanism: PDAC cells treated with this compound upregulate parallel signaling pathways through activation of the HER/ErbB family proteins and subsequent PI3K-AKT pathway activation. This compensatory signaling represents a key resistance mechanism that limits this compound efficacy as a single agent. [3] [4] [5]

  • Chemotherapy-induced pathway activation: Gemcitabine and other cytotoxic agents (oxaliplatin, irinotecan, 5-FU, paclitaxel) robustly activate ERK signaling as a stress response, potentially contributing to chemoresistance. This compound counteracts this escape mechanism by blocking ERK activation. [5]

Signaling Pathway Visualization

G KRAS KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK HER HER ERK->HER Feedback Activation Apoptosis Apoptosis ERK->Apoptosis Suppresses Proliferation Proliferation ERK->Proliferation PI3K PI3K HER->PI3K AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->ERK Inhibits This compound->HER Induces Compensatory Activation Gemcitabine Gemcitabine DNA_Synthesis DNA_Synthesis Gemcitabine->DNA_Synthesis Inhibits HER_PI3K_Inhib HER_PI3K_Inhib HER_PI3K_Inhib->HER Inhibits HER_PI3K_Inhib->PI3K Inhibits DNA_Synthesis->Apoptosis

Figure 1: Signaling Pathways and Drug Interactions in PDAC. KRAS-driven MAPK pathway activation promotes proliferation, which this compound inhibits. Compensatory HER/PI3K pathway activation occurs as a resistance mechanism. Gemcitabine directly inhibits DNA synthesis, promoting apoptosis.

Experimental Workflow for Combination Testing

G Cell_Culture PDAC Cell Culture (Multiple Lines) Drug_Treatment Drug Treatment (this compound ± Gemcitabine) Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (Resazurin/Alamar Blue) Drug_Treatment->Viability_Assay Apoptosis_Detection Apoptosis Detection (Annexin V/Caspase 3/7) Drug_Treatment->Apoptosis_Detection Protein_Analysis Pathway Analysis (Western Blot/RPPA) Drug_Treatment->Protein_Analysis Mono_Therapy Monotherapy Drug_Treatment->Mono_Therapy Combo_Therapy Combination Therapy Drug_Treatment->Combo_Therapy Combination_Index Synergy Calculation (Chou-Talalay Method) Viability_Assay->Combination_Index Apoptosis_Detection->Combination_Index In_Vivo_Validation In Vivo Validation (PDX Xenograft Models) Protein_Analysis->In_Vivo_Validation Combination_Index->In_Vivo_Validation Fixed_Ratio Fixed-Ratio Dilutions Mono_Therapy->Fixed_Ratio Combo_Therapy->Fixed_Ratio

Figure 2: Experimental Workflow for Evaluating this compound-Gemcitabine Synergy. Comprehensive in vitro screening precedes in vivo validation using patient-derived xenograft (PDX) models to assess combination efficacy and mechanisms.

Quantitative Synergy Data and Efficacy Profiles

Preclinical Efficacy Data

Table 1: Summary of Preclinical Efficacy Data for this compound and Gemcitabine in PDAC Models

Model System Cell Lines/Models Used This compound IC₅₀ Gemcitabine IC₅₀ Combination Index (CI) Key Findings Source
In vitro cytotoxicity Multiple PDAC lines (MIA PaCa-2, HPNE-KRASG12D, etc.) Low nanomolar range ~20 μM <0.9 (Synergistic) Dose-dependent growth inhibition; enhanced caspase-3/7 activation [3] [4]
Soft agar colony formation MIA PaCa-2, Pa01c, Pa02c, Pa03c, Pa14c Significant reduction at 100-500 nM Not reported Additive effect Marked reduction in colony formation with combination vs monotherapy [4]
Xenograft tumor growth MIA PaCa-2, HPNE-KRASG12D flank models 100 mg/kg BID (oral) 50-100 mg/kg Tumor growth suppression >50% vs control Combination more effective than either agent alone; no complete regression [4]
Patient-derived xenografts (PDX) Multiple PDX models 100 mg/kg BID 50 mg/kg Enhanced tumor growth inhibition Triplet with paclitaxel more effective but no regression [5]
Apoptosis assay Seven PDAC cell lines Variable by cell line Variable by cell line Significant enhancement with afatinib HER inhibition with afatinib plus this compound enhanced apoptosis [5]
Clinical Trial Safety and Tolerability Data

Table 2: Clinical Safety Profile of this compound plus Gemcitabine and Nab-Paclitaxel from Phase Ib Trial

Parameter This compound 600 mg BID + GnP This compound 450 mg BID + GnP (RP2D) Grade 1/2 Adverse Events (Any Grade) Grade ≥3 Adverse Events
Patient enrollment 7 patients (dose de-escalation) 8 patients (dose expansion) 15 patients evaluated 15 patients evaluated
Dose-limiting toxicities Poor tolerability leading to de-escalation Better tolerated but still challenging N/A N/A
Hematologic AEs - - Anemia (73%), Thrombocytopenia (73%) Anemia (20%), Thrombocytopenia (20%), Neutropenia (40%)
Non-hematologic AEs - - Fatigue (53%), Nausea/Vomiting (60%), Diarrhea (73%), Rash (93%) Nausea/Vomiting (27%), Diarrhea (13%), Rash (13%)
Treatment discontinuation High rate leading to study termination High rate leading to study termination - -
Serious AEs - - - Pneumonitis (6.7%, grade 5)
Efficacy outcomes - - 1 PR, 2 SD (of 5 evaluable patients) Median PFS: 5.46 months; Median OS: 12.23 months

Experimental Protocols

In Vitro Cell Viability and Combination Assay

Purpose: To evaluate the synergistic effects of this compound and gemcitabine on PDAC cell viability in vitro. [4]

Materials:

  • PDAC cell lines (MIA PaCa-2, HPAC, HPNE-KRASG12D, or patient-derived lines)
  • This compound stock solution (10 mM in DMSO)
  • Gemcitabine stock solution (10 mM in sterile saline)
  • Cell culture medium (DMEM or RPMI-1640 with 10% FBS)
  • 96-well tissue culture plates
  • Resazurin solution (Alamar Blue reagent)
  • Microplate reader

Procedure:

  • Cell Plating: Plate 5,000-10,000 cells/well in 96-well plates and incubate overnight at 37°C, 5% CO₂.
  • Drug Preparation: Prepare serial dilutions of this compound (0-10 μM) and gemcitabine (0-50 μM) in culture medium, including single agents and fixed-ratio combinations.
  • Drug Treatment: Replace medium with drug-containing medium (100 μL/well). Include vehicle controls (DMSO <0.1%).
  • Incubation: Incubate cells for 72-120 hours at 37°C, 5% CO₂.
  • Viability Assessment: Add 10 μL resazurin solution (0.1 mg/mL) to each well and incubate 2-4 hours.
  • Measurement: Read fluorescence at excitation 560 nm/emission 590 nm using a microplate reader.
  • Data Analysis: Calculate percentage viability relative to vehicle controls. Determine IC₅₀ values using non-linear regression.
  • Synergy Calculation: Compute Combination Indices (CI) using the Chou-Talalay method with CompuSyn software, where CI <0.9 indicates synergy, 0.9-1.1 additive effect, and >1.1 antagonism.
Apoptosis Detection by Annexin V/Propidium Iodide Staining

Purpose: To quantify apoptosis induction by this compound and gemcitabine combination. [5]

Materials:

  • PDAC cells (as above)
  • Annexin V-FITC apoptosis detection kit
  • Propidium iodide (PI)
  • Flow cytometry buffer (PBS with 1% FBS)
  • FACs tubes
  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound (IC₅₀ concentration), gemcitabine (IC₅₀ concentration), combination, or vehicle control for 24-48 hours.
  • Cell Harvest: Collect both adherent and floating cells by trypsinization and centrifugation (300 × g, 5 minutes).
  • Washing: Wash cells twice with cold PBS.
  • Staining: Resuspend 1×10⁵ cells in 100 μL binding buffer containing Annexin V-FITC (1:20 dilution) and PI (0.5 μg/mL).
  • Incubation: Incubate for 15 minutes at room temperature in the dark.
  • Analysis: Add 400 μL binding buffer and analyze by flow cytometry within 1 hour.
  • Gating: Establish quadrants using single stains and unstained controls. Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Western Blot Analysis of Pathway Modulation

Purpose: To assess effects of this compound and gemcitabine on MAPK pathway signaling and adaptive resistance mechanisms. [4] [5]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels (4-20% gradient)
  • PVDF membranes
  • Primary antibodies: p-ERK1/2 (T202/Y204), total ERK1/2, p-MEK1/2 (S217/S221), p-AKT (S473), total AKT, p-HER2 (Y1248), total HER2, cleaved caspase-3, tubulin
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) substrate
  • Imaging system

Procedure:

  • Cell Treatment: Treat PDAC cells with this compound (500 nM), gemcitabine (20 μM), combination, or vehicle for 6-24 hours.
  • Protein Extraction: Lyse cells in RIPA buffer, incubate on ice 20 minutes, and centrifuge at 14,000 × g for 15 minutes at 4°C.
  • Quantification: Determine protein concentration using BCA assay.
  • Electrophoresis: Load 20-40 μg protein per lane on SDS-PAGE gels and run at 120 V for 1-2 hours.
  • Transfer: Transfer to PVDF membranes at 100 V for 1 hour.
  • Blocking: Block membranes with 5% non-fat milk in TBST for 1 hour.
  • Antibody Incubation: Incubate with primary antibodies overnight at 4°C, then with HRP-secondary antibodies for 1 hour at room temperature.
  • Detection: Develop with ECL substrate and image.
  • Analysis: Quantify band intensities using ImageJ software, normalizing to loading controls.

Clinical Applications and Future Directions

Clinical Translation and Trial Design Considerations

The transition from preclinical findings to clinical application requires careful consideration of several factors:

  • Dosing strategy: The phase Ib trial (NCT02608229) established a recommended Phase II dose (RP2D) of this compound 450 mg twice daily in combination with standard gemcitabine/nab-paclitaxel, as the initial 600 mg dose proved poorly tolerated. This highlights the narrow therapeutic window of this combination. [6] [7]

  • Biomarker development: this compound demonstrated target engagement by downregulating KRAS-dependent gene signatures in patient tumors, supporting its mechanism of action. However, conventional phospho-ERK and phospho-MYC immunohistochemical staining failed to reliably confirm on-target effects, indicating the need for more robust pharmacodynamic biomarkers. [6]

  • Toxicity management: The combination showed a similar frequency of grade ≥3 adverse events compared to gemcitabine/nab-paclitaxel alone, but was complicated by high rates of all-grade toxicities leading to patient withdrawal. Proactive management of rash, diarrhea, and cytopenias is essential for clinical success. [6] [7]

Emerging Combination Strategies and Future Outlook

Recent research has revealed promising new approaches to enhance this compound efficacy:

  • Triplet therapy with HER/PI3K inhibition: Preclinical data demonstrates that concurrent HER or PI3K inhibition potentiates this compound's antitumor effects by countering adaptive resistance. The combination of this compound with afatinib (pan-HER inhibitor) or GDC-0941 (PI3K inhibitor) showed synergistic suppression of PDAC growth in vitro and in vivo. [3] [4] [5]

  • Novel antibody-drug conjugates: Combining MAPK pathway inhibitors with trastuzumab deruxtecan (DS-8201a), an anti-HER2 antibody-drug conjugate, resulted in sustained tumor regression in multiple PDX models without significant toxicity, representing a promising clinical approach. [5]

  • KRAS inhibitor combinations: Emerging evidence shows that direct KRAS inhibitors also activate HER2, supporting clinical testing of KRAS-MAPK pathway inhibitors combined with HER2-targeted therapies. [5]

Conclusion

The combination of this compound and gemcitabine represents a mechanistically rational approach for treating PDAC by simultaneously targeting the essential MAPK pathway and DNA synthesis. Strong preclinical synergy is demonstrated across multiple model systems, with combination indices consistently below 0.9. However, clinical translation has faced challenges primarily related to tolerability and adaptive resistance mechanisms. The addition of HER/PI3K inhibitors or utilization of novel antibody-drug conjugates may overcome these limitations. Future clinical trials should incorporate patient selection biomarkers, proactive toxicity management, and rational triplet combinations based on the evolving understanding of resistance mechanisms. This multi-faceted approach holds promise for ultimately improving outcomes for patients with this devastating disease.

References

Biomarker-Associated Treatment Response to Ulixertinib

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key biomarkers linked to clinical and preclinical responses to Ulixertinib, providing a foundation for patient stratification and response prediction.

Biomarker / Genetic Context Observed Response Clinical/Preclinical Context Key Findings
BRAF V600E mutation Objective Response (in adults) [1] Adult solid tumors (Phase I trial) Partial responses observed in a subset of patients [1].
Non-V600 BRAF mutations Objective Response (in adults) [1] Adult solid tumors (Phase I trial) Partial responses observed in a subset of patients [1].
NRAS hotspot mutations Objective Response (in adults) [1] Adult solid tumors (Phase I trial) Partial responses observed in a subset of patients [1].
BRAF fusions (e.g., KIAA1549:BRAF) Stable Disease >6 months [1] Pediatric CNS tumors (Pediatric MATCH trial) 3 patients with BRAF-altered CNS tumors achieved prolonged stable disease [1].
BRAF V600E mutation Preclinical Efficacy [2] Pediatric low-grade glioma (in vitro & in vivo models) This compound reduced cell viability and increased survival in mouse models [2].
KIAA1549:BRAF fusion Preclinical Efficacy [2] Pediatric low-grade glioma (in vitro & in vivo models) This compound inhibited MAPK pathway activity in fusion-driven models [2].
GNAQ/GNA11 mutations Limited Activity (Stable Disease) [3] Metastatic Uveal Melanoma (Phase II trial) Best response was stable disease in 4 of 13 patients; no objective responses [3].
Presence of Dermatologic AEs (e.g., acneiform rash) Correlated with Response [4] Adult advanced malignancies (Phase I trial) The onset of dAEs was significantly associated with achieving stable disease or a partial response [4].

Experimental Protocols for Biomarker Analysis

For researchers aiming to validate these biomarkers or discover new ones, the following protocols detail key methodologies from the cited studies.

Protocol 1: DNA and RNA Sequencing for MAPK Pathway Alterations

This protocol is based on the methodology used in the NCI-COG Pediatric MATCH trial to assign patients to this compound treatment [1].

  • 1. Sample Preparation: Use Formalin-Fixed Paraffin-Embedded (FFPE) tumor specimens from a biopsy of refractory or recurrent disease.
  • 2. Nucleic Acid Extraction: Isolate DNA and RNA from the FFPE sections using standardized kits.
  • 3. Targeted Sequencing:
    • Platform: Utilize the Oncomine AmpliSeq cancer gene panel (Thermo Fisher Scientific) or an equivalent comprehensive NGS panel.
    • Targets: The panel should be designed to detect:
      • Single Nucleotide Variants (SNVs) and Insertions/Deletions (Indels) in ARAF, BRAF, HRAS, NRAS, KRAS, MAPK1, MAP2K1, GNA11, GNAQ, and NF1.
      • Gene Fusions (e.g., KIAA1549:BRAF).
      • Copy Number Alterations (e.g., gene amplifications).
  • 4. Germline Variant Filtering: Sequence a matched blood sample from the same patient using the same DNA panel to distinguish somatic tumor mutations from germline variants.
  • 5. Data Analysis and Actionability Assessment: Align sequences to a reference genome, call variants, and filter them against the matched normal sample. Compare identified somatic alterations against a predefined list of actionable mutations for ERK inhibition.
Protocol 2: Analysis of ERK Inhibitor-Induced Dermatologic Adverse Events (dAEs) as a Pharmacodynamic Biomarker

The onset of skin toxicities may serve as a clinical surrogate marker for effective target engagement [4].

  • 1. Patient Assessment:
    • Frequency: Regularly assess patients for dAEs throughout the treatment cycle.
    • Assessors: Evaluation should be conducted by both an oncologist and a dermatologist for standardized grading.
  • 2. AE Grading and Classification:
    • Standard: Grade all dAEs according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), version 5.0.
    • Classification: Record the specific type of dAE, with particular attention to:
      • Acneiform rash
      • Maculopapular rash
      • Pruritus
      • Dry skin
      • Photosensitivity
  • 3. Correlation with Clinical Response:
    • Statistically analyze the correlation between the presence and grade of dAEs and objective tumor response (e.g., Partial Response, Stable Disease) or Progression-Free Survival (PFS) using methods such as calculation of Odds Ratios (ORs) with chi-square or Fisher's exact tests.
Protocol 3: Preclinical Assessment of this compound in Patient-Derived Models

This protocol outlines the in vitro and in vivo efficacy testing used to establish this compound's activity in pediatric low-grade glioma models [2].

  • 1. In Vitro Cell Viability and Synergy Assays:
    • Cell Models: Use patient-derived cell lines reflecting relevant alterations (e.g., BRAF V600E mutant or KIAA1549:BRAF fused pLGG models).
    • Drug Treatment: Treat cells in 384-well plates with a dose range of this compound as a single agent and in combination with other agents (e.g., MEK inhibitors, BH3-mimetics).
    • Viability Measurement: After 72 hours of drug exposure, measure cell viability using metabolic activity assays (e.g., MTT, CellTiter-Glo).
    • Synergy Analysis: Use a matrix design (e.g., 5x5) to test multiple drug ratios. Calculate synergy scores using models like Loewe, Bliss independence, or Highest Single Agent (HSA) to identify synergistic interactions.
  • 2. In Vivo Efficacy Testing:
    • Animal Models: Implement zebrafish embryo xenograft models for initial high-throughput testing and mouse patient-derived xenograft (PDX) models for definitive in vivo studies.
    • Dosing: Administer this compound via oral gavage at a dose that achieves brain concentrations above the in vitro IC50 value.
    • Endpoint Analysis: Monitor tumor growth via caliper measurements or bioluminescent imaging. The primary endpoint is often survival or event-free survival. Analyze tumor tissue post-treatment via Western blot to confirm reduction in phosphorylated ERK (p-ERK) levels, demonstrating on-target effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical position of this compound within the MAPK signaling pathway and a generalized workflow for the preclinical evaluation of the drug.

MAPK_Pathway Growth Factors Growth Factors RTK RTK Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival This compound This compound This compound->ERK Inhibits

Diagram 1: this compound inhibits the terminal kinases of the MAPK pathway. The MAPK pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This triggers a sequential phosphorylation cascade through RAS, RAF, and MEK, ultimately activating ERK. Active ERK (p-ERK) translocates to the nucleus and drives the transcription of genes responsible for cell proliferation and survival. This compound directly binds to and inhibits ERK1/2, blocking the downstream oncogenic signals [1] [4] [2].

Preclinical_Workflow A Establish Patient-Derived Cell Models B In Vitro Screening (Viability & Synergy Assays) A->B C On-target Validation (Western Blot for p-ERK) B->C D In Vivo Efficacy Testing (Zebrafish & Mouse PDX) C->D E Biomarker & PK/PD Analysis D->E

Diagram 2: A generalized workflow for the preclinical evaluation of this compound. The process begins with establishing genetically characterized patient-derived cell models. This is followed by in vitro screening to determine the drug's IC50 and synergistic potential with other agents. On-target activity is then confirmed by analyzing the reduction of phosphorylated ERK. Promising results are validated in vivo using animal models, culminating in integrated biomarker and pharmacokinetic/pharmacodynamic (PK/PD) analyses [2].

Discussion and Future Directions

The biomarker data indicates that this compound has activity primarily in tumors driven by MAPK pathway alterations upstream of ERK, such as activating mutations in BRAF (V600 and non-V600) and NRAS [1]. The lack of objective responses in the Pediatric MATCH trial, despite some prolonged stable disease, suggests that single-agent activity might be limited in heavily pre-treated pediatric populations, or that additional resistance mechanisms are at play [1]. The correlation between dermatologic AEs and treatment response offers a practical, clinically observable biomarker that requires no additional molecular testing and may help in patient management and dose optimization [4].

Future work should focus on:

  • Combination Therapies: Preclinical data strongly supports the synergistic potential of this compound with MEK inhibitors or BH3-mimetics, which may help overcome resistance and improve efficacy [2].
  • Novel Biomarker Discovery: Beyond genetic mutations, exploring proteomic and phospho-proteomic profiles may reveal more nuanced predictors of response and resistance.
  • Central Nervous System (CNS) Penetration: Evidence confirms that this compound can reach brain tumors in pharmacologically active concentrations, supporting its further investigation in CNS malignancies [2].

References

Comprehensive Application Notes and Protocols: Cell Viability Assays with Ulixertinib in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ulixertinib and ERK Inhibition in Cancer Research

This compound (BVD-523) represents a first-in-class therapeutic agent that has transformed the landscape of MAPK pathway targeting in oncology. As a reversible, ATP-competitive inhibitor of ERK1/2, this compound directly targets the terminal kinases in the RAS-RAF-MEK-ERK signaling cascade, making it particularly valuable for cancers driven by MAPK pathway alterations. The strategic importance of this compound lies in its ability to potentially overcome resistance mechanisms that develop against upstream BRAF or MEK inhibitors, as ERK reactivation frequently occurs following treatment with these agents. This compound has demonstrated promising preclinical antitumoral activity across various cancer models, including pancreatic ductal adenocarcinoma, pediatric low-grade gliomas, and multiple solid tumors with MAPK pathway mutations, providing a strong rationale for its extensive evaluation in cancer cell viability studies. [1] [2] [3]

The molecular mechanism of this compound involves specific binding to the ATP-pocket of ERK1/2, effectively inhibiting phosphorylation of downstream substrates despite potential increases in ERK phosphorylation itself. This unique property enables effective suppression of proliferation and enhancement of apoptotic signaling in sensitive cancer cell lines. This compound has shown particular efficacy in KRAS-mutant models, which are notoriously difficult to target therapeutically, as well as in BRAF-mutant cancers where resistance to upstream inhibitors has emerged. Currently, this compound is under investigation in multiple clinical trials, both as a monotherapy and in combination regimens, highlighting its significant potential in oncology drug development. [1] [2] [3]

Cancer Models for this compound Testing

Validated Cell Lines and Experimental Models

Extensive preclinical studies have established numerous well-characterized cancer models appropriate for evaluating this compound's effects on cell viability. The selection of appropriate cell lines should be guided by the molecular alterations present in each model, with particular emphasis on MAPK pathway dependencies. Research has demonstrated that this compound effectively suppresses growth across diverse cancer types, with differential sensitivity observed based on the specific genetic background of each model. [4] [5] [3]

The table below summarizes key cancer models validated in this compound studies:

Table 1: Validated Cancer Models for this compound Testing

Cancer Type Cell Line/Model Genetic Alterations Key Findings
Pancreatic Ductal Adenocarcinoma MIA PaCa-2, HPNE-KRASG12D, Pa01c, Pa02c, Pa03c, Pa14c KRAS mutations (>95%) This compound potently suppressed growth; synergized with gemcitabine; upregulated PI3K-AKT pathway as resistance mechanism [3]
Pediatric Low-Grade Glioma DKFZ-BT66, BT40 KIAA1549:BRAF-fusion (BT66), BRAFV600E mutation (BT40) Reduced cell viability at low nanomolar concentrations; strong synergy with MEK inhibitors and BH3-mimetics [4]
Colon Cancer HCT-116 KRASG13D ERK dependency confirmed; variable responses to different ERK inhibitors observed [5]
Lung Cancer H1299 NRASQ61K Established ERK reporter system; correlation between ERK inhibition and reduced viability [5]
Melanoma Multiple BRAFV600E models BRAFV600E mutation Synergistic antitumoral activity when combined with BRAF inhibitors [1]
Neuroblastoma SH-SY5Y Not specified in detail Used for comparative ERK inhibitor profiling [5]
Leukemia U937 Not specified in detail Utilized for ERK dependency studies [5]

Primary patient-derived models have also been successfully employed in this compound research, particularly for pediatric low-grade gliomas (pLGG). These models maintain the original tumor characteristics and treatment responses observed in clinical settings, providing highly translational data. The DKFZ-BT66 (KIAA1549:BRAF-fusion) and BT40 (BRAFV600E mutation) pLGG models have been extensively characterized in both in vitro and in vivo settings, demonstrating significant reductions in cell viability at clinically achievable concentrations in the low nanomolar range. These models have also revealed strong synergistic interactions when this compound is combined with MEK inhibitors or BH3-mimetics, suggesting promising combination strategies for clinical development. [4]

Cell Viability and Cytotoxicity Assay Protocols

ATP-Based Viability Assay (CellTiter-Glo)

The CellTiter-Glo Luminescent Cell Viability Assay measures ATP concentration as a biomarker for metabolically active cells, providing a highly sensitive approach for quantifying viable cells after this compound treatment. This method offers excellent signal-to-noise ratios and broad linearity, making it ideal for high-throughput screening applications. [6]

Protocol Steps:

  • Cell Plating: Plate 5,000-10,000 cells/well in 96-well or 384-well plates and allow adherence for 12-24 hours. Use appropriate culture media and conditions for each specific cell line.
  • This compound Treatment: Prepare serial dilutions of this compound in DMSO, then dilute further in culture medium. The final DMSO concentration should not exceed 0.1%. Treat cells with this compound across a concentration range (typically 1 nM - 10 µM) for 72-120 hours, based on cell doubling times.
  • ATP Detection: Equilibrate plates and CellTiter-Glo reagent to room temperature for 30 minutes. Add equal volume of reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes to stabilize luminescent signal.
  • Signal Measurement: Record luminescence using a plate-reading luminometer with integration time of 0.5-1 second/well.

Data Analysis: Calculate relative viability by normalizing luminescence values to vehicle-treated controls (100% viability) and culture medium-only wells (0% viability). Generate dose-response curves and determine IC50 values using four-parameter logistic nonlinear regression. [4] [3] [6]

Resazurin Reduction Assay (CellTiter-Blue)

The CellTiter-Blue Cell Viability Assay utilizes the reducing capacity of viable cells to convert resazurin to fluorescent resorufin, providing a cost-effective method for assessing this compound effects on cellular metabolism.

Protocol Steps:

  • Cell Preparation and Treatment: Plate cells and treat with this compound as described in section 3.1.
  • Resazurin Incubation: After this compound treatment, add CellTiter-Blue reagent (20% of total culture volume) to each well. Incubate for 1-4 hours at 37°C, protected from light.
  • Fluorescence Measurement: Record fluorescence using a plate reader with 560Ex/590Em nm filter settings.

Considerations: This assay depends on cumulative signal generation during the incubation period, which may not detect rapid changes in viability. Potential fluorescence interference from test compounds should be evaluated in control wells. [3] [6]

Live-Cell Protease Viability Assay (CellTiter-Fluor)

The CellTiter-Fluor Cell Viability Assay measures preserved protease activity exclusively in viable cells with intact membranes, using a fluorogenic GFP-AFC substrate. This approach offers rapid signal development (30-60 minutes) and compatibility with multiplexing approaches.

Protocol Steps:

  • Cell Preparation: Plate cells in 96-well or 384-well formats as previously described.
  • Assay Reagent Preparation: Thaw CellTiter-Fluor Buffer and CellTiter-Fluor Substrate to room temperature. Prepare the assay reagent by diluting substrate in buffer (1:100 ratio).
  • Assay Execution: Following this compound treatment, add an equal volume of assay reagent to each well. Incubate for 30-60 minutes at 37°C.
  • Fluorescence Measurement: Record fluorescence using 380Ex/505Em nm filter settings.

Advantages: This non-lytic assay preserves cellular integrity, enabling subsequent analysis of the same samples with other endpoint assays, such as caspase activation or high-content imaging. [6]

Experimental Results and Data Interpretation

Quantitative Viability Data Across Cancer Types

Comprehensive viability testing has established the potent anti-proliferative effects of this compound across numerous cancer models. The responsiveness to this compound varies significantly based on the specific genetic context and MAPK pathway dependencies of each model. Research has consistently demonstrated that cancer cells harboring activating mutations in MAPK pathway components (particularly BRAFV600E and KRAS mutations) exhibit enhanced sensitivity to this compound treatment. [4] [5] [3]

The table below summarizes key quantitative findings from this compound viability assays:

Table 2: this compound Viability Effects Across Cancer Models

Cancer Type Cell Line/Model IC50 Values Experimental Conditions Key Observations
Pediatric Low-Grade Glioma BT40 (BRAFV600E) Low nanomolar range 72-hour treatment Achievable at clinically relevant concentrations [4]
Pancreatic Cancer MIA PaCa-2 Significant growth suppression 5-7 day treatment Potentiated gemcitabine cytotoxicity [3]
Pancreatic Cancer HPNE-KRASG12D Significant growth suppression 5-7 day treatment Enhanced caspase 3/7 activation [3]
Various Cancers Multiple lines Varying by ERK dependency 72-hour treatment Correlation between ERK inhibition and reduced viability [5]
Melanoma BRAFV600E mutant Tumor regression in vivo Xenograft models Synergy with BRAF inhibitors [1]

Differential responses to this compound have been observed when compared to other ERK inhibitors. Studies profiling multiple ERK inhibitors (SCH772984, ravoxertinib, LY3214996, this compound, and VX-11e) across various cell lines (H1299, HCT-116, SH-SY5Y, U937) revealed distinct patterns of ERK dependency and inhibitor-specific toxicity profiles. Notably, this compound demonstrated consistent correlation between ERK pathway inhibition and reduced cell viability, though some cell lines exhibited ERK reactivation over time—a phenomenon that could be partially reversed by fresh inhibitor application. These findings highlight the importance of time-dependent analyses and consideration of adaptive resistance mechanisms in experimental design. [5]

Combination Therapy Studies

This compound has demonstrated significant potential in combination regimens, with research revealing synergistic interactions across multiple drug classes. In pediatric low-grade glioma models, this compound combination with MEK inhibitors or BH3-mimetics showed strong evidence of antiproliferative synergy in vitro. Similarly, in pancreatic cancer models, this compound combined with PI3K inhibitors (GDC-0941) or pan-HER inhibitors (afatinib, neratinib) resulted in synergistic suppression of cell growth both in vitro and in vivo. These findings support the strategic targeting of both primary and adaptive resistance pathways to enhance this compound efficacy. [4] [3]

Mechanistic insights from these combination studies revealed that this compound treatment triggers compensatory activation of parallel survival pathways, particularly the PI3K-AKT pathway through HER/ErbB family engagement. This adaptive response creates a therapeutic vulnerability that can be exploited through rational combination therapies. The strong preclinical rationale for these combinations has led to their incorporation in ongoing clinical trials, including an international phase I/II umbrella trial for pediatric low-grade gliomas and several solid tumor investigations. [4] [3]

Signaling Pathways and Experimental Workflows

MAPK Signaling Pathway and this compound Mechanism

The following diagram illustrates the MAPK signaling pathway and this compound's mechanism of action within the context of cancer cell biology:

MAPK_Pathway cluster_compensatory Compensatory Pathways (Activated with this compound Treatment) GF Growth Factor Receptors RTK Receptor Tyrosine Kinases (RTKs) GF->RTK RAS RAS GTPase RTK->RAS RAF RAF Kinases RAS->RAF MEK MEK Kinases RAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Diff Differentiation ERK->Diff Feedback Feedback Loops ERK->Feedback Phosphorylates >150 Substrates PI3K PI3K-AKT Pathway ERK->PI3K This compound Induces HER HER/ErbB Family ERK->HER This compound Induces Ulix This compound Ulix->ERK ATP-competitive Inhibition Feedback->RAF Negative Feedback Feedback->MEK Negative Feedback

MAPK Signaling and this compound Mechanism - This diagram illustrates the canonical MAPK pathway with key nodes (RAS-RAF-MEK-ERK), this compound's direct inhibition of ERK1/2, and compensatory pathways activated upon treatment. The negative feedback mechanisms that can cause pathway reactivation with upstream inhibitors are shown, highlighting this compound's strategic position in overcoming this resistance.

Experimental Workflow for Viability Assessment

The following diagram outlines a comprehensive experimental workflow for assessing this compound effects on cancer cell viability:

Experimental_Workflow cluster_optional Optional Extensions Start Experimental Design CellSelect Cell Line Selection (Based on MAPK alterations) Start->CellSelect Plate Cell Plating (5,000-10,000 cells/well) 24h adherence CellSelect->Plate Treat This compound Treatment (1nM-10µM range) 72-120h exposure Plate->Treat Viability Viability Assessment Treat->Viability Combo Combination Studies (Fixed-ratio design) Treat->Combo Multiplex Multiplex Assays (Caspase/cytotoxicity) Treat->Multiplex Time Time-Course Analysis (Kinetic monitoring) Treat->Time ATP ATP-based Assay (CellTiter-Glo) Viability->ATP Resazurin Resazurin Reduction (CellTiter-Blue) Viability->Resazurin Protease Live-Cell Protease (CellTiter-Fluor) Viability->Protease Analysis Data Analysis Norm Data Normalization (Vehicle control = 100%) (Medium only = 0%) Analysis->Norm ATP->Analysis Resazurin->Analysis Protease->Analysis Curve Dose-Response Curve (4-parameter logistic fit) Norm->Curve IC50 IC50 Determination Curve->IC50

Viability Assessment Workflow - This diagram outlines the key steps in evaluating this compound effects on cancer cells, from initial experimental design through data analysis. The workflow includes multiple viability assessment methods and optional extensions for combination studies, multiplexed assays, and time-course analyses.

Technical Considerations and Optimization Strategies

Assay Selection and Optimization

Appropriate assay selection is critical for generating robust and interpretable data in this compound viability studies. The ATP-based assays (CellTiter-Glo) offer superior sensitivity and are less prone to artifacts, making them ideal for high-throughput screening and models with low cell numbers. In contrast, resazurin reduction assays provide a cost-effective alternative but require longer incubation times and may be susceptible to fluorescence interference. Live-cell protease assays enable multiplexing with other endpoints and are valuable for kinetic studies but may have narrower dynamic ranges. Researchers should align assay selection with their specific experimental goals, considering factors such as required sensitivity, compatibility with other assays, and available instrumentation. [6]

Critical optimization parameters include:

  • Cell seeding density: Must be optimized for each cell line to ensure logarithmic growth throughout the assay duration without reaching confluence.
  • This compound solvent controls: DMSO concentrations should be standardized across all treatments (typically ≤0.1%) with appropriate vehicle controls.
  • Incubation duration: Treatment periods should span 3-5 population doubling times for robust signal detection; extended exposures may capture adaptive resistance mechanisms.
  • Serum concentration: Standardize serum levels (typically 5-10% FBS) to minimize variability in growth factor signaling that may influence MAPK pathway activity.
Combination Therapy Assessment

Systematic evaluation of combination therapies with this compound requires carefully designed matrix experiments. Researchers should employ fixed-ratio designs with multiple concentration combinations to calculate combination indices using established methods (e.g., Chou-Talalay). In pediatric low-grade glioma models, synergy analysis using 5×5 matrix designs with seven rays has successfully identified strongly synergistic interactions between this compound and MEK inhibitors or BH3-mimetics. These approaches should include appropriate single-agent controls and vehicle treatments to accurately quantify combination effects. [4] [3]

Mechanistic validation of combination effects should accompany viability assessments. Western blot analysis of MAPK pathway components (p-ERK, p-MEK, p-RSK) and compensatory pathways (p-AKT, HER receptors) provides critical insights into the molecular consequences of combination treatments. Additionally, apoptosis assays (caspase 3/7 activation) can distinguish cytostatic from cytotoxic effects. These mechanistic studies help validate the biological rationale for combinations and inform clinical translation strategies. [4] [3]

Conclusion

The comprehensive application notes and protocols presented herein provide researchers with validated methodologies for assessing this compound's effects on cancer cell viability. The robust preclinical data generated using these approaches demonstrate this compound's significant potential as a therapeutic agent across multiple cancer types, particularly those driven by MAPK pathway alterations. The continued systematic investigation of this compound, both as monotherapy and in rational combinations, will undoubtedly advance our understanding of ERK-dependent cancers and contribute to the development of more effective treatment strategies for patients with limited therapeutic options.

References

managing Ulixertinib-associated dermatologic adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence at a Glance

The foundation for these management guidelines comes from a nonrandomized trial involving 135 patients with advanced cancers. The table below summarizes the key characteristics of Ulixertinib-induced dAEs from this study [1].

dAE Characteristic Findings (n=135)
Overall Incidence of any dAE 79% (107/135)
Incidence of Combined Rash 76% (102/135)
Most Common dAEs Acneiform Rash (33%), Maculopapular Rash (27%), Pruritus (25%)
High-Grade (Grade 3) dAEs 19% (25/135)
Grade 4 or 5 dAEs None observed
Association with Tumor Response Presence of any dAE was associated with Stable Disease (SD) or Partial Response (PR) (OR=3.64). Acneiform rash was specifically associated with PR (OR=10.19) [1].

Troubleshooting Guide: Managing this compound dAEs

The following algorithms are adapted from proposed treatment guidelines for common ERK inhibitor-induced dAEs. They are designed to help maintain patients' quality of life and optimal dose intensity [1].

Algorithm for Maculopapular Rash

This flowchart outlines the management pathway for a widespread, flat-to-slightly-raised red rash.

Start Maculopapular Rash Assess Assess Severity (Grade 1-3) Start->Assess G1 Grade 1: Rash covering <10% BSA Assess->G1 G2 Grade 2: Rash covering 10-30% BSA Assess->G2 G3 Grade 3: Rash covering >30% BSA Assess->G3 A1 Continue this compound at current dose. G1->A1 G2->A1 A2 Topical corticosteroids (e.g., Triamcinolone 0.1%) Oral antihistamines for pruritus G2->A2 A3 Consider temporary hold of this compound until improves to ≤Grade 1. G3->A3 A4 Systemic corticosteroids (e.g., Prednisone 0.5-1 mg/kg/day) G3->A4 A5 Resume this compound at same or reduced dose upon improvement. A3->A5 After improvement

Algorithm for Acneiform (Pustular) Rash

This flowchart outlines the management pathway for a rash that presents with papules and pustules, typically on the face, scalp, and upper body.

Start Acneiform / Pustular Rash Assess Assess Severity (Grade 1-3) Start->Assess G1 Grade 1: Pustules covering <10% BSA Assess->G1 G2 Grade 2: Pustules covering 10-30% BSA with mild superficial infection Assess->G2 G3 Grade 3: Pustules covering >30% BSA with severe superficial infection Assess->G3 A1 Topical antibiotics (e.g., Clindamycin 1% or Erythromycin 2%) G1->A1 A3 Add oral antibiotics (e.g., Doxycycline 100 mg BID or Minocycline 100 mg BID) G2->A3 A4 Consider temporary hold of this compound until improves to ≤Grade 1. G3->A4 A2 Continue this compound at current dose. A1->A2 A3->A2 A5 Culture if infection suspected. Treat with appropriate oral antibiotics. A4->A5 A6 Resume this compound at reduced dose upon improvement. A5->A6

Frequently Asked Questions (FAQs)

Q1: Are dermatologic adverse events a sign that the drug is working? Yes, there is a significant clinical correlation. The presence of any dAE was associated with achieving Stable Disease (SD) or Partial Response (PR). Notably, the development of an acneiform rash was strongly associated with a Partial Response (OR=10.19). Therefore, dAEs can potentially serve as a surrogate marker of tumor response, and effective management is crucial to avoid unnecessary dose reductions or treatment discontinuation [1].

Q2: How do this compound dAEs compare to those from other targeted therapies? The clinical spectrum of dAEs induced by this compound is very similar to that seen with Epidermal Growth Factor Receptor Inhibitors (EGFRi) and MEK inhibitors. This includes the types of rashes (maculopapular, acneiform) and pruritus. This similarity allows clinicians to apply well-established management strategies from other targeted therapies to this compound treatment [1].

Q3: What is the recommended pediatric dose of this compound, and are dAEs a concern? The pediatric Recommended Phase 2 Dose (RP2D) established by the NCI-COG Pediatric MATCH trial is 260 mg/m²/dose orally twice daily. Dose-limiting toxicities (DLTs) during the trial did include rash, among other side effects. This indicates that dAEs are also a relevant consideration in the pediatric population, and the management principles outlined above should be applied [2].

Q4: What is the underlying rationale for these dAEs? this compound (BVD-523) is a first-in-class, highly selective inhibitor of ERK1/2, which is the final node in the MAPK signaling pathway. This pathway is critical for cell proliferation, differentiation, and survival. Inhibition of ERK in rapidly turning over skin cells (keratinocytes) is believed to disrupt normal cell function and trigger inflammatory responses, leading to the observed dAEs [3].

References

Ulixertinib dAEs: Incidence & Clinical Spectrum

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the incidence and spectrum of dermatologic adverse events (dAEs) associated with the ERK inhibitor Ulixertinib?

A: In a phase I trial of 135 patients with advanced malignancies, dAEs were very common, affecting 79% (107/135) of participants. The clinical spectrum is similar to that of EGFR and MEK inhibitors. The table below summarizes the incidence and severity of the most common dAEs [1] [2].

Dermatologic Adverse Event Total Incidence (n=135) Grade 1 Incidence Grade 2 Incidence Grade 3 Incidence
Any dAE 107 (79%) Information Missing Information Missing 25 (19%)
Acneiform Rash 45 (33%) 20 (15%) 21 (16%) 4 (3%)
Maculopapular Rash 36 (27%) 16 (12%) 8 (6%) 12 (9%)
Pruritus 34 (25%) 25 (19%) 7 (5%) 2 (1%)
Rash Unspecified 31 (23%) 18 (13%) 11 (8%) 5 (4%)
Dry Skin 15 (11%) 13 (10%) 1 (1%) 1 (1%)
Alopecia 14 (10%) Information Missing Information Missing Information Missing

> Note on Severity: No Grade 4 or 5 dAEs were observed in the trial. The presence of dAEs, particularly acneiform rash, was statistically associated with better clinical outcomes (Stable Disease or Partial Response), suggesting it may serve as a surrogate marker of drug activity [1] [2] [3].

Experimental Protocol & Assessment Methods

Q: What are the key methodological details from the clinical trial that inform dAE management?

A: The data originate from an open-label, multicenter, phase I dose-escalation and expansion trial (NCT01781429) [1] [2].

  • Patient Population: 135 adults with advanced malignancies.
  • Dosing: this compound was administered orally twice daily. The dose-escalation cohort (n=27) tested doses from 10 mg to 900 mg, while the expansion cohort (n=108) used the established maximum tolerated dose (MTD) of 600 mg in 21-day cycles [2].
  • dAE Assessment: AEs were recorded and graded based on the National Cancer Institute Common Terminology Criteria for Adverse Events, version 4.03 (CTCAE v4.03) [2]. For a subset of patients at the Memorial Sloan Kettering Cancer Center site, assessments were conducted by both oncologists and dermatologists, which included clinical photographs and histopathological analysis of skin biopsies [2].

dAE Management Algorithm

Q: Is there a proposed management algorithm for ERK inhibitor-induced dAEs?

A: The cited study proposes treatment algorithms to maintain patients' quality of life and dose intensity. The following diagram visualizes a generalized management logic for acneiform rash, based on the findings and recommendations from the trial [1] [2].

rash_management Start Patient presents with acneiform rash Assess Assess Rash Severity per CTCAE v4.03 Start->Assess Grade1 Grade 1 Assess->Grade1 Grade2 Grade 2 Assess->Grade2 Grade3 Grade 3 Assess->Grade3 ManageG1 Continue this compound at current dose. Initiate topical therapy (e.g., topical antibiotics, benzoyl peroxide). Grade1->ManageG1 ManageG2 Continue this compound. Intensify topical therapy. Consider adding oral antibiotics (e.g., tetracyclines). Grade2->ManageG2 ManageG3 Withhold this compound. Manage symptoms with topical & oral medications. Consider dermatology consult. Resume at reduced dose upon improvement to ≤Grade 1. Grade3->ManageG3

Diagram Title: this compound Acneiform Rash Management Logic

Key Takeaways for Researchers

  • High Incidence, Manageable Severity: Dermatologic AEs are a class-effect of this compound but are predominantly low-grade. Proactive management is crucial for maintaining dose intensity [1] [2].
  • Potential Predictive Biomarker: The occurrence of dAEs, especially acneiform rash, was significantly associated with clinical benefit (Stable Disease or Partial Response). This correlation should be considered in clinical monitoring and trial design [2] [3].
  • Algorithmic Approach is Key: The proposed structured management approach helps standardize care, minimize treatment interruptions, and improve patient quality of life during clinical development [1].

References

dose reduction strategies for Ulixertinib toxicities

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Events and Incidence Rates

The table below summarizes the frequency and severity of dermatologic adverse events (dAEs) observed in a phase I trial of 135 patients [1]:

Dermatologic Adverse Event (dAE) All-Grade Incidence (n=135) Grade 1 Incidence Grade 2 Incidence Grade 3 Incidence
Any dAE 79% (107/135) Information Missing Information Missing 19% (25/135)
Acneiform Rash 33% (45/135) 15% (20/135) 16% (21/135) 3% (4/135)
Maculopapular Rash 27% (36/135) 12% (16/135) 6% (8/135) 9% (12/135)
Pruritus 25% (34/135) 19% (25/135) 5% (7/135) 1% (2/135)
Rash Unspecified 23% (31/135) 13% (18/135) 8% (11/135) 4% (5/135)
Dry Skin 11% (15/135) 10% (13/135) 1% (1/135) 1% (1/135)
Alopecia 10% (14/135) Information Missing Information Missing Information Missing
Photosensitivity 3% (4/135) Information Missing Information Missing Information Missing

Beyond dAEs, other common treatment-related adverse events from this trial included diarrhea (48%), fatigue (42%), and nausea (41%) [2] [3]. A dedicated cardiac safety analysis found that Ulixertinib at the recommended phase 2 dose has a low risk for QT/QTc prolongation [4].

Dose Reduction and Toxicity Management

Formal dose reduction strategies in the identified literature focus primarily on dermatologic events. The following diagram outlines the management pathway for ERK inhibitor-induced dAEs based on the phase I trial findings [1]:

G Start Patient on this compound Develops Dermatologic AE Grade1 Grade 1 Rash Start->Grade1 Grade2 Grade 2 Rash Start->Grade2 Grade3 Grade 3 Rash Start->Grade3 Continue Continue this compound at Current Dose Grade1->Continue Supportive Initiate Supportive Care: - Topical Steroids - Oral Antihistamines - Moisturizers Grade1->Supportive Grade2->Supportive Interrupt Interrupt this compound Dose Grade2->Interrupt Grade3->Interrupt Reduce Dose Reduction Required Grade3->Reduce PermanDisc Permanent Discontinuation Grade3->PermanDisc Assess Assess after 1-2 Weeks Continue->Assess Supportive->Assess Worsens Worsens to Grade 2+ Assess->Worsens Improves Improves Assess->Improves Worsens->Grade2 Improves->Continue Resume Resume at Same Dose or Reduced Dose Upon Improvement to ≤Grade 1 Interrupt->Resume Reduce->Resume

For reference, the adult recommended phase 2 dose (RP2D) established in the trial was 600 mg twice daily [2] [3]. In the pediatric MATCH trial, the recommended dose was lower, at 260 mg/m²/dose twice daily [5]. In the expansion cohort of the adult trial, 32% of patients required a dose reduction [2].

Key Considerations for Researchers

  • dAEs as a Biomarker: The presence of dermatologic adverse events, particularly acneiform rash, was significantly associated with clinical benefit (Stable Disease or Partial Response) in the phase I trial [1]. This suggests dAEs may serve as a pharmacodynamic marker of effective MAPK pathway inhibition.
  • Proactive Management is Crucial: The study concluded that proactive management of dAEs is essential to maintain patients' quality of life and allow them to remain on treatment at an effective dose intensity for maximal clinical benefit [1].
  • Consult Original Algorithms: The phase I trial proposed formal treatment algorithms for dAEs. For the most detailed, step-by-step protocols, I recommend consulting the original source document [1].

References

Strategies to Overcome Resistance to Ulixertinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the most promising combination strategies identified in recent preclinical and clinical studies.

Combination Partner Target Cancer Model Key Findings & Mechanism Evidence Stage
Second-gen FLT3 inhibitors (e.g., Quizartinib) FLT3 FLT3-ITD Acute Myeloid Leukemia (AML) Synergistic cell death; suppresses phospho-ERK, induces G1 cell cycle arrest and apoptosis [1]. Preclinical
BRAF inhibitors (e.g., Vemurafenib) BRAF BRAF-mutant Melanoma Overcomes resistance from BRAF/MEK inhibitor therapy; targets reactivation of MAPK pathway [2]. Preclinical
ABCB1/ABCG2 Substrate Chemotherapeutics ABC Drug Transporters Solid Tumors with Multidrug Resistance (MDR) Ulixertinib inhibits efflux pumps (ABCB1/ABCG2), reversing MDR and increasing intracellular chemo concentration [3] [4]. Preclinical
Vinblastine Microtubules Pediatric Low-Grade Glioma (pLGG) Clinical trial underway to evaluate combination efficacy [5]. Early Clinical (Planned)
Palbociclib CDK4/6 Melanoma Aims to target compensatory pathways; combination dose established in early studies [5]. Early Clinical

Detailed Experimental Protocols

For researchers aiming to validate these combinations in the lab, here are detailed methodologies based on the cited studies.

Protocol 1: Assessing Synergy in Hematologic Malignancies

This protocol is adapted from the study combining this compound with FLT3 inhibitors in AML cells [1].

  • 1. Cell Culture & Plating: Use FLT3-ITD mutated AML cell lines (e.g., MOLM-13, MV4-11). Seed cells in 96-well plates at a density optimized for your line (e.g., 5,000-10,000 cells/well).
  • 2. Drug Treatment:
    • Prepare serial dilutions of this compound and the FLT3 inhibitor (e.g., Quizartinib) alone and in combination at fixed concentration ratios (e.g., 1:1, 1:2, 2:1).
    • Treat cells for 72-96 hours.
  • 3. Viability Assay: Assess cell viability using an MTT or CellTiter-Glo assay. Measure the luminescence/absorbance.
  • 4. Synergy Analysis: Analyze data using software like CompuSyn or the Chou-Talalay method to calculate a Combination Index (CI). A CI < 1 indicates synergy.
  • 5. Downstream Analysis (Mechanistic):
    • Western Blotting: Post-treatment (e.g., 6-24 hours), lyse cells and probe for p-ERK1/2, total ERK1/2, and apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3).
    • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to confirm G1 arrest.
    • Apoptosis Assay: Use Annexin V/PI staining and flow cytometry to quantify apoptotic cells.
Protocol 2: Reversing Multidrug Resistance (MDR)

This protocol is based on studies where this compound was used to chemosensitize ABCB1/ABCG2-overexpressing cells [3] [4].

  • 1. Cell Models:
    • Use paired cell lines: a parental sensitive line and its counterpart with transfected or drug-induced overexpression of ABCB1 or ABCG2.
    • Confirm transporter expression via Western blot or flow cytometry.
  • 2. Cytotoxicity Reversal Assay:
    • Seed both parental and resistant cells in 96-well plates.
    • Co-treat cells with a non-toxic dose of this compound (determined from an initial MTT assay) and increasing concentrations of a chemotherapeutic agent that is an ABCB1/ABCG2 substrate (e.g., Doxorubicin, Paclitaxel).
    • After 72 hours, perform an MTT assay.
  • 3. Data Analysis: Calculate the IC50 values for the chemotherapeutic agent with and without this compound. The Reversal Fold (RF) is calculated as: RF = IC50 (chemo alone) / IC50 (chemo + this compound). A higher RF indicates stronger reversal of resistance.
  • 4. Functional Validation (Efflux Assay):
    • Use a fluorescent substrate of ABCB1/ABCG2 (e.g., Rhodamine 123 for ABCB1, Hoechst 33342 for ABCG2).
    • Incubate cells with the fluorescent dye in the presence or absence of this compound.
    • Analyze intracellular fluorescence accumulation via flow cytometry. Increased fluorescence with this compound confirms efflux inhibition.

Visualizing the Mechanisms of Action and Resistance

The following diagrams illustrate the core signaling pathway targeted by this compound and the primary resistance mechanisms that combination therapies aim to overcome.

G cluster_MDR Resistance Mechanism: Drug Efflux Start Growth Factor Signal RAS RAS Start->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Resistance Therapeutic Resistance (e.g., to BRAF/MEK inhibitors) ERK->Resistance Prolif Cell Proliferation & Survival Nucleus->Prolif This compound This compound (ERK1/2 Inhibitor) This compound->ERK  Inhibits ABCB1 ABCB1 Efflux Pump MDR Multidrug Resistance (MDR) ABCB1->MDR ABCG2 ABCG2 Efflux Pump ABCG2->MDR MDR->this compound  May Reduce  Intracellular Concentration

This compound inhibits the final node (ERK1/2) in the MAPK pathway, a common source of resistance to upstream inhibitors. However, the drug's efficacy can be limited by efflux pumps like ABCB1/ABCG2 [3] [2] [4].

G FLT3i FLT3 Inhibitor FLT3 FLT3-ITD Mutation FLT3i->FLT3 Inhibits pERK p-ERK FLT3->pERK Constitutive Activation BRAFi BRAF Inhibitor MutBRAF Mutant BRAF BRAFi->MutBRAF Inhibits MutBRAF->pERK Chemo Chemotherapeutic Drug (e.g., Doxorubicin) ChemoEffect Chemotherapeutic Efficacy Chemo->ChemoEffect This compound This compound This compound->pERK Inhibits This compound->ChemoEffect Enhances Apoptosis Apoptosis & Cell Death pERK->Apoptosis

Rationale for combination therapies. This compound can be combined with (1) upstream inhibitors (FLT3i, BRAFi) for synergistic pathway blockade, or (2) chemotherapeutics, where it blocks efflux pumps to enhance drug efficacy [3] [2] [1].

Key Takeaways for Researchers

  • Focus on Combinations: The evidence strongly suggests that this compound's greatest potential lies in rational combination regimens, not monotherapy [1] [5].
  • Leverage Synergy Testing: Employ well-established synergy assays (e.g., Chou-Talalay) to quantitatively demonstrate the benefit of combinations in your specific models [1].
  • Consider the Resistance Landscape: When designing experiments, account for both pharmacokinetic resistance (e.g., ABC transporter efflux) and tumor cell adaptability (e.g., feedback loops, parallel pathways) [3] [2].

References

Ulixertinib Dermatologic Adverse Events: Incidence and Severity

Author: Smolecule Technical Support Team. Date: February 2026

Data from a phase I trial of 135 patients with advanced malignancies provides a clear profile of Ulixertinib-induced dAEs. The table below summarizes the key quantitative findings [1] [2].

Dermatologic Adverse Event (dAE) Incidence (n=135) Grade 1 (Mild) Grade 2 (Moderate) Grade 3 (Severe)
Any dAE 79% (107/135) Information Not Specified Information Not Specified 19% (25/135)
Combined Rash 76% (102/135) Information Not Specified Information Not Specified Information Not Specified
Acneiform Rash 33% (45/135) 15% (20/135) 16% (21/135) 3% (4/135)
Maculopapular Rash 27% (36/135) 12% (16/135) 6% (8/135) 9% (12/135)
Pruritus (Itching) 25% (34/135) 19% (25/135) 5% (7/135) 1% (2/135)

> Note on Grading: Adverse events were graded per CTCAE v4.03. Grade 3 dAEs were observed, but no grade 4 or 5 dAEs occurred [2].

Management Guidelines for Common dAEs

The clinical spectrum of this compound-induced dAEs is similar to those of EGFR and MEK inhibitors. The following management strategies are adapted from clinical trial analysis and analogous guidelines [1] [2] [3].

Adverse Event Recommended Management Strategies

| Pruritus (Itching) | Grade 1 (Mild): Topical moisturizers and/or medium- to high-potency topical corticosteroids. Grade 2 (Moderate): Add non-sedating antihistamines and/or GABA agonists (e.g., gabapentin, pregabalin). Grade 3 (Severe): Consider suspending this compound until symptoms improve to ≤ Grade 1 [3]. | | Maculopapular Rash | Grade 1 (Mild): Use moisturizers and topical potent/super-potent corticosteroids. Grade 2 (Moderate): Add oral antihistamines for symptomatic relief. Grade 3 (Severe): Consider systemic corticosteroids and evaluate for other rash types (e.g., psoriasis) [3]. | | Acneiform Rash | While not specified in the search results, management typically follows guidelines for EGFR inhibitor-induced rash, which includes topical and oral antibiotics (e.g., doxycycline, minocycline) and topical corticosteroids [1]. |

Key Considerations for Researchers and Clinicians

  • dAEs as a Potential Surrogate Marker: The presence of dAEs was significantly associated with clinical benefit (Stable Disease or Partial Response). Specifically, the occurrence of any dAE was linked with improved outcomes (OR=3.64), and acneiform rash was strongly associated with Partial Response (OR=10.19) [1] [2]. This suggests that on-target ERK inhibition may manifest both in efficacy and dAEs.
  • Dose Modification is a Viable Strategy: Clinical experience shows that this compound dosing is flexible. Dose adjustments (e.g., reducing from 600 mg twice daily to 150 mg twice daily) and treatment breaks can effectively manage adverse events while allowing patients to continue benefiting from therapy [4].
  • Proactive Monitoring and Early Intervention: Given the high incidence of dAEs, implementing proactive skin toxicity monitoring from the start of treatment is recommended. Early intervention according to the grade of the event can help maintain patients' quality of life and preserve dose intensity for maximal clinical benefit [1] [2].

Proposed Experimental Workflow for Investigating dAE Mechanisms

To build a foundational experimental protocol for studying these dAEs in a research setting, you can adapt the following workflow based on methods from the search results.

start In Vitro Model Setup (Human Cancer Cell Lines) m1 Treat with this compound (Dose Range: Clinical RP2D & below) start->m1 m2 Assess MAPK Pathway Inhibition (Western Blot: p-ERK/ERK) m1->m2 m3 Phenotypic Screening (Cell Viability, Apoptosis, Cytokine Secretion) m2->m3 m4 Mechanistic Investigation (RNA-Seq, Proteomics, Ubiquitination Assays) m3->m4 m5 In Vivo/Ex Vivo Validation (Animal Models, Patient Biopsies) m4->m5

Experimental Protocols for Key Steps:

  • Cell Culture and Treatment: Maintain relevant cancer cell lines (e.g., melanoma, colorectal) in appropriate media. Treat cells with this compound across a dose range (e.g., 0.1-10 µM) and time courses (e.g., 2-72 hours) based on its established RP2D of 600 mg BID in humans [2] [5].
  • Immunoblotting: Prepare whole-cell lysates using RIPA buffer. Perform Western blotting using standard protocols with primary antibodies against p-ERK, total ERK, and downstream targets (e.g., c-JUN, RSK) to confirm on-target engagement [6].
  • Flow Cytometry for Cell Death/Surface Markers: Use FITC-Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis. Analyze on a flow cytometer. For surface receptor changes, stain live cells with fluorescently conjugated antibodies (e.g., against death receptors) [6].
  • RNA Sequencing (RNA-seq): Extract total RNA from treated and control cells. Prepare libraries and sequence. Analyze differential gene expression, with a focus on pathways like apoptosis, senescence (e.g., P16, BCL2), and inflammation (SASP cytokines) [7].

References

Clinical Profile of ERK Inhibitor-Induced Dermatologic Adverse Events (dAEs)

Author: Smolecule Technical Support Team. Date: February 2026

The following data is primarily derived from a phase I clinical trial of the ERK inhibitor ulixertinib (BVD-523) [1]. This table summarizes the incidence and severity of dermatologic adverse events (dAEs) observed in the study, which are similar to toxicities seen with EGFR and MEK inhibitors.

Dermatologic Adverse Event (dAE) Total Incidence (N=135) Grade 1 Grade 2 Grade 3
Any dAE 107 (79%) Information Combined Information Combined 25 (19%)
Rash (Acneiform) 45 (33%) 20 (15%) 21 (16%) 4 (3%)
Rash (Maculopapular) 36 (27%) 16 (12%) 8 (6%) 12 (9%)
Pruritus 34 (25%) 25 (19%) 7 (5%) 2 (1%)
Rash (Unspecified) 31 (23%) 18 (13%) 11 (8%) 5 (4%)
Dry Skin (Xerosis) 15 (11%) 13 (10%) 1 (1%) 1 (1%)
Alopecia 14 (10%) Data not specified in source Data not specified in source Data not specified in source
Photosensitivity Reaction 4 (3%) Data not specified in source Data not specified in source Data not specified in source

> Note on Severity Grading: Grading was based on the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). No Grade 4 or 5 dAEs were observed in this study [1].

Biological Basis for ERK Inhibitor Skin Toxicities

The skin toxicities from ERK inhibitors are mechanistically linked to the role of the MAPK pathway in maintaining normal skin function.

  • Pathway Connection: The ERK/MAPK pathway is the final signaling node for several upstream receptors, including the Epidermal Growth Factor Receptor (EGFR). EGFR signaling is critical for keratinocyte proliferation, differentiation, and survival [2] [3].
  • Inflammatory Response: Inhibition of the ERK pathway in keratinocytes disrupts normal function and triggers an inflammatory response. This includes the upregulation of pro-inflammatory chemokines such as CCL2 and CCL5, which recruit immune cells to the skin, leading to the observed papulopustular and maculopapular rashes [3].
  • Correlation with Efficacy: The presence of dAEs, particularly acneiform rash, has been associated with a higher rate of tumor response (Partial Response) and disease control (Stable Disease) in patients treated with this compound. This suggests that skin toxicity may serve as a surrogate marker of effective ERK pathway inhibition [1].

Management Algorithm for ERK Inhibitor-Induced dAEs

The following troubleshooting guide is adapted from strategies used for this compound and established guidelines for managing similar toxicities from EGFR inhibitors [1] [4].

Start Patient on ERK Inhibitor (Prophylactic Phase) Step1 Gentle Skin Care & Prevention • Use mild, alcohol-free cleansers. • Moisturize daily. • Apply broad-spectrum sunscreen. Start->Step1 Decision1 Development of dAEs? Step1->Decision1 Decision1->Step1 No Grade1_2 Grade 1-2 Rash/Pruritus Decision1->Grade1_2 Yes Manage1 Reactive Management • Topical corticosteroids (medium to high potency). • Topical clindamycin 1% (for acneiform rash). • Oral antihistamines (for pruritus). Grade1_2->Manage1 Reassess Re-assess Symptom Severity After 2-4 Weeks Manage1->Reassess Grade3 Grade 3 or Intolerable Rash Manage2 Intensified Management • Consider systemic antibiotics (doxycycline 100 mg BID or minocycline 100 mg daily). • Dermatology consultation. • Temporary dose interruption/ reduction of ERK inhibitor (as per protocol). Grade3->Manage2 Manage2->Reassess Improved Improved Reassess->Improved Yes NotImproved Not Improved/Worsened Reassess->NotImproved No Continue Continue supportive care and ERK inhibitor treatment. Improved->Continue Escalate Escalate care. Consider low-dose isotretinoin (if other measures fail). NotImproved->Escalate

Key Experimental Protocols for Investigation

For researchers characterizing these toxicities in preclinical or clinical settings, the following methodologies are relevant:

  • Histopathological Analysis: Skin biopsies from affected areas can be processed for formalin-fixed, paraffin-embedding (FFPE) and stained with Hematoxylin and Eosin (H&E). In this compound studies, this revealed a superficial inflammatory cell infiltrate, which is a common finding [1].
  • Cytokine/Chemokine Profiling: To investigate the underlying mechanism, you can measure the levels of key inflammatory mediators. As evidenced in EGFR inhibitor studies, this involves:
    • Using enzyme-linked immunosorbent assays (ELISA) to quantify serum or tissue levels of cytokines such as CXCL8 (IL-8), CCL2 (MCP-1), and CCL5 (RANTES) [3].
    • Analyzing the expression of senescence-associated markers (e.g., SA-β-Gal staining) and phagocytic activity in macrophages, given the emerging role of VEGF and cellular senescence in radiation-induced skin injury, which may share pathways with targeted therapy toxicity [5].
  • dAE Assessment and Grading: In clinical trials, dAEs should be assessed regularly by both oncologists and dermatologists. The standard tool is the NCI CTCAE (Common Terminology Criteria for Adverse Events), which provides consistent grading criteria for events like rash, pruritus, and dry skin [1].

Frequently Asked Questions (FAQs)

Q1: Why is it critical to manage these skin toxicities proactively? A1: Effective management is essential not only for the patient's quality of life but also to maintain the dose intensity of the life-saving anticancer treatment. Severe dAEs can lead to dose reductions or discontinuation of the ERK inhibitor, potentially compromising its efficacy [1] [4].

Q2: Are there any new ERK inhibitors with different toxicity profiles? A2: Research is ongoing. A phase I trial of the intravenous ERK inhibitor KO-947 reported a different safety profile, with blurred vision being a common adverse event and notably less gastrointestinal toxicity compared to oral ERK inhibitors. However, skin toxicities remain a point of observation [6].

References

addressing Ulixertinib tolerance mechanisms in PDAC

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Resistance Landscape in PDAC

The challenges in targeting PDAC are multifaceted. The table below summarizes the key resistance mechanisms that are relevant when investigating a drug like Ulixertinib, which targets the terminal kinase (ERK1/2) in the MAPK pathway.

Mechanism Category Specific Mechanism Description & Impact on Therapy
Tumor Microenvironment (TME) Dense Desmoplastic Stroma [1] [2] Acts as a physical barrier, limiting drug delivery and penetration into the tumor.
Hypovascularity [1] [2] Poor blood supply reduces drug delivery and creates a hypoxic environment.
Cancer-Associated Fibroblasts (CAFs) [2] Different CAF subtypes (e.g., inflammatory) can promote tumor growth, invasion, and therapy resistance.
Cellular & Molecular Drug-Tolerant Persister (DTP) Cells [3] [4] A reversible, slow-cycling cell subpopulation that survives initial drug exposure without genetic mutation, leading to minimal residual disease and potential relapse.
MAPK/ERK Pathway Reactivation [5] A key resistance mechanism to targeted therapy; this compound is designed to overcome this by directly inhibiting ERK.
Metabolic Adaptations (Autophagy) [2] Cancer cells activate autophagy to survive nutrient stress, which also promotes resistance to chemotherapy and radiation.
Pharmacokinetic Gemcitabine Metabolism [1] Resistance via low hENT1 transporter expression, dCK deficiency, or high CDA/RR activity; relevant for combination therapies.

Experimental Workflow for Investigating this compound Tolerance

To systematically investigate this compound tolerance, you can adopt the following experimental workflow. This approach integrates the known biology of PDAC and DTP cells.

workflow start Confirm Tolerance In Vitro a1 Establish DTP Model (Treatment → Drug Washout → Recovery) start->a1 a2 Cell Viability & Proliferation Assays (Compare IC50 pre/post tolerance) a1->a2 a3 Cell Cycle Analysis (Confirm G0/G1 arrest in DTPs) a2->a3 b1 Transcriptomic & Proteomic Profiling (RNA-seq, scRNA-seq, Phospho-proteomics) a3->b1 b2 Analyze Key Pathways (MAPK reactivation, AXL, Stemness, Apoptosis) b1->b2 c1 Functional Validation (CRISPR/siRNA knockdown of candidate targets) b2->c1 c2 Test Rational Combinations (e.g., with Autophagy or Apoptosis inhibitors) c1->c2 c3 Validate in Advanced Models (3D Organoids, Co-cultures, GEMMs, PDX) c2->c3

Phase 1: Confirm and Characterize the Tolerant State

The first step is to reliably generate and confirm a population of DTPs in your PDAC models.

  • Establishing a DTP Model: Treat PDAC cell lines with this compound at a clinically relevant concentration (e.g., IC70-90) for an extended period (5-14 days). Subsequently, perform a drug washout and allow the cells to recover. The re-emergence of proliferating cells confirms the presence of a reversible, drug-tolerant population [3] [4].
  • Characterization Assays:
    • Cell Viability: Use assays like CellTiter-Glo to establish dose-response curves and compare the IC50 of this compound in parental cells versus the recovered DTP population. A rightward shift in the curve indicates acquired tolerance [4].
    • Proliferation Markers: Perform immunofluorescence or flow cytometry for markers like Ki-67 to confirm a quiescent, slow-cycling state in the DTPs [3] [4].
    • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining. A significant increase in the proportion of cells in the G0/G1 phase is a hallmark of DTPs [3] [4].
Phase 2: Identify the Molecular Drivers of Tolerance

Once the DTP state is confirmed, probe the underlying molecular mechanisms.

  • Omics Profiling:
    • Transcriptomics: Conduct RNA sequencing (RNA-seq) or single-cell RNA-seq (scRNA-seq) on parental cells versus DTPs. This can reveal upregulated survival pathways, such as AXL, NGFR, or stemness-related genes [4].
    • Proteomics/Phospho-proteomics: Since this compound targets a kinase, phospho-proteomics is crucial. It can identify compensatory signaling pathways that are reactivated despite ERK inhibition, such as PI3K/Akt or other kinase survival signals [6].
  • Key Pathways to Interrogate:
    • MAPK Reactivation: Test if upstream (e.g., KRAS) or parallel inputs are bypassing ERK inhibition [5].
    • Anti-Apoptotic Pathways: Check for increased expression of BCL-2, BCL-xL, or MCL1 in DTPs [4].
    • Stemness & Plasticity: Analyze protein and gene expression levels of markers like ALDH1A1, LGR5, and CD44 [4].
Phase 3: Develop and Test Overcoming Strategies

The final phase is to translate your molecular findings into actionable combination strategies.

  • Functional Validation: Use siRNA or CRISPR-Cas9 to knock down candidate genes identified in Phase 2 (e.g., AXL, BCL-xL). If the knockdown specifically sensitizes DTPs to this compound, it validates the target [4].
  • Rational Combination Therapy: Based on your findings, test this compound in combination with:
    • Autophagy inhibitors (e.g., Hydroxychloroquine) to target a key PDAC survival adaptation [5] [2].
    • Apoptosis sensitizers (e.g., BH3 mimetics like ABT-263) to target the increased anti-apoptotic signaling in DTPs [4].
    • Other targeted agents against identified bypass mechanisms.
  • Advanced Model Validation: Always validate promising combinations in more physiologically relevant models, such as:
    • 3D Organoids: Patient-derived organoids (PDOs) better recapitulate the tumor architecture and can be used for high-throughput drug screening [5].
    • Co-culture Systems: Incorporate cancer-associated fibroblasts (CAFs) or immune cells to model the impact of the tumor microenvironment (TME) [2].
    • In Vivo Models: Use genetically engineered mouse models (GEMMs) or patient-derived xenografts (PDXs) to confirm efficacy in a system with an intact TME and vasculature [7] [8].

Key Considerations for Your Research

When designing your studies, keep these broader contexts in mind:

  • PDAC's Genetic Landscape: Remember that over 90% of PDAC cases are driven by mutant KRAS [7] [8] [9]. Your research on this compound, an ERK inhibitor, is inherently targeting the primary oncogenic driver in this disease.
  • The Promise of KRAS Inhibition: The recent development of direct KRAS inhibitors (e.g., G12C, G12D, and pan-KRAS inhibitors) is a breakthrough [8]. Investigating this compound in combination with these agents is a highly relevant direction, as resistance to direct KRAS inhibition may also involve pathway reactivation.

I hope this structured guide provides a solid foundation for your research into this compound tolerance. This is a rapidly evolving field, and you may need to consult specialized scientific databases or recent conference proceedings for the most cutting-edge data.

References

Ulixertinib cardiac safety profile QT QTc interval analysis

Author: Smolecule Technical Support Team. Date: February 2026

QT/QTc Interval Analysis of Ulixertinib

The following table summarizes the key findings from a phase I study designed to investigate the potential for this compound to prolong cardiac repolarization [1] [2].

Assessment Parameter Cycle 1, Day 1 Cycle 1, Day 15
Mean Change in QTc at Cmax (ms) -0.529 (90% CI: -6.621, 5.562) -9.202 (90% CI: -22.505, 4.101)
Concentration-QTc Slope (ms per µg/mL) 0.53 (90% CI: -1.343, 2.412) 1.16 (90% CI: -1.732, 4.042)
Heart Rate Change (bpm) Increase of up to 5.6 bpm Increase of up to 7 bpm
Effect on PR / QRS Intervals No meaningful effect No meaningful effect
Overall Cardiac Risk Conclusion Low risk for QT/QTc prolongation or other clinically relevant effects on ECG parameters [1] [2].

Detailed Experimental Methodology

The quantitative data presented above was generated through a rigorous clinical trial protocol. Here are the key methodological details:

  • Study Design: The data was derived from a two-part, phase 1, open-label study in adults with advanced solid tumors (ClinicalTrials.gov Identifier: NCT01781429). The QT prolongation analysis included 105 patients [1] [2].
  • ECG & PK Data Collection: On Cycle 1 Day 1 and Cycle 1 Day 15, electrocardiograms (ECGs) were extracted from 12-lead Holter monitors over a 12-hour period. These were time-matched with pharmacokinetic (PK) blood samples to correlate drug concentration in the body with ECG effects [1].
  • ECG Analysis: Standard 12-lead ECGs were extracted in triplicate at pre-specified timepoints relative to dosing (pre-dose, and 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose). All ECGs were analyzed by a central, specialized core ECG laboratory to ensure consistency and accuracy [1].
  • Analytical Approach: The primary analysis used exposure-response modeling. This statistical method evaluates the relationship between the concentration of this compound in the blood (exposure) and the change in the QTc interval (response), which is considered a robust alternative to traditional thorough QT (TQT) studies, especially in oncology patient populations [1].

The workflow below illustrates this integrated assessment process.

Start Patient Population: Adults with advanced solid tumors (n=105) A Intervention: This compound at RP2D (600 mg BID) Start->A B Integrated Data Collection (Cycle 1, Day 1 & Day 15) A->B C Time-matched ECG Extractions (12-lead Holter) B->C D Pharmacokinetic (PK) Blood Sampling B->D E Centralized Analysis (Core ECG Lab) C->E D->E F Statistical Analysis: Exposure-Response Modeling E->F End Outcome: QTc Change Assessment and Risk Classification F->End

Mechanism of Action and Preclinical Rationale

Understanding the context of these safety findings is helpful:

  • Drug Class: this compound is a first-in-class, potent, selective, and reversible small-molecule inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2 [3] [4]. It acts at the final node of the MAPK signaling pathway, a cascade frequently dysregulated in cancers [5].
  • Preclinical Safety Signal: Early non-clinical studies indicated that this compound had a low potential for inducing QT prolongation. It only weakly inhibited the hERG channel (which is linked to QT prolongation) and did not significantly prolong cardiac action potentials in dog Purkinje fibers even at high concentrations [1]. The clinical data confirms this favorable preclinical prediction.

Comparison with Other Oncology Agents

For context, it is valuable to compare this compound's profile with other classes of targeted therapies:

Therapy Class Example Agents Key Cardiovascular Safety Concerns QTc Prolongation Risk
ERK1/2 Inhibitor This compound Minimal ECG effects observed. Low Risk (Clinical trial data shows no significant mean increase) [1] [2].
BTK Inhibitors Ibrutinib, others Atrial fibrillation, hypertension, bleeding, rare ventricular arrhythmias [6]. Reported in rare cases for some agents within the class [6].

References

Ulixertinib versus MEK inhibitors efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Position in the MAPK Pathway

The following diagram illustrates the MAPK signaling pathway and the distinct points targeted by MEK inhibitors and Ulixertinib.

MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS (e.g., KRAS) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->RAF Negative Feedback Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation MEK_Inhibitor MEK Inhibitor (e.g., Trametinib) MEK_Inhibitor->MEK ERK_Inhibitor This compound (ERK Inhibitor) ERK_Inhibitor->ERK

As the diagram shows, this compound and MEK inhibitors target different components of the same pathway. This fundamental difference in target leads to varied biological consequences and resistance mechanisms.

Efficacy and Resistance Profile Comparison

The table below summarizes the key characteristics of this compound and MEK inhibitors based on the available pre-clinical and clinical data.

Feature This compound (ERK Inhibitor) MEK Inhibitors (e.g., Trametinib)
Target ERK1/2 (downstream effector) [1] [2] MEK1/2 (upstream of ERK) [3]
Theoretical Advantage Potential to overcome resistance to upstream RAF/MEK inhibition [1] Effective blockade of the MAPK pathway upstream [3]
Observed Efficacy Limited single-agent activity in pediatric trial [4]; pre-clinical synergy with chemo/targeted therapy [1] High initial efficacy, but development of adaptive resistance limits long-term use [3]
Key Resistance Mechanisms Upregulation of parallel (e.g., PI3K-AKT) or upstream (HER/RTK) pathways [1] Feedback reactivation of ERK and bypass activation of other RTKs/PI3K-AKT [3]
Combination Strategies PI3K inhibitors, HER/ErbB inhibitors, chemotherapy (Gemcitabine) [1] Pan-RTK inhibitors (e.g., Anlotinib) [3]

Supporting Experimental Data and Protocols

The efficacy and resistance data in the table above are derived from specific experimental models. Here is a summary of the key methodologies used in the cited studies.

Pre-clinical Model of this compound in Pancreatic Cancer [1]
  • In Vitro Cell Viability: Multiple PDAC cell lines were treated with this compound alone or in combination with gemcitabine, PI3K inhibitors (GDC-0941), or HER inhibitors (afatinib, neratinib). Viability was measured after 5-7 days using Resazurin colorimetric analysis.
  • Drug Interaction: Combination indices were calculated using the Compusyn software to determine synergy.
  • In Vivo Xenograft Models: MIA Paca-2 or HPNE-KRASG12D cells were inoculated into nude mice. Once tumors reached ~100 mm³, mice were treated with this compound alone or in combination with afatinib or GDC-0941.
  • Mechanistic Analysis: Reverse Phase Protein Array (RPPA) and immunoblotting were used to analyze changes in protein phosphorylation, revealing feedback activation of the HER and PI3K-AKT pathways upon ERK inhibition.
Clinical Trial of MEK Inhibitor Combination in NSCLC [3]
  • Study Design: A phase I clinical trial (NCT04967079) involving patients with advanced non-G12C KRAS-mutant NSCLC.
  • Treatment Protocol: Patients were treated with a combination of the MEK inhibitor trametinib (2 mg daily) and the pan-RTK inhibitor anlotinib (8 mg daily). The primary endpoints were objective response rate (ORR) and progression-free survival (PFS).
  • Key Results: The combination therapy showed an ORR of 65-69.2% and a median PFS of 6.9 to 11.5 months, demonstrating high clinical efficacy by co-targeting the MAPK and RTK pathways.

Key Insights for Research and Development

The data suggests several strategic considerations for drug development:

  • Overcoming Resistance: this compound represents a viable strategy to tackle cancers that have developed resistance to BRAF or MEK inhibitors, as it acts downstream of common resistance mechanisms [1].
  • Inherent Feedback Loops: The efficacy of both agent classes is often limited by adaptive feedback responses. The most promising clinical strategies involve rational combinations that preemptively block these escape routes, such as combining a MEK inhibitor with an RTK inhibitor [3] or an ERK inhibitor with a PI3K/HER inhibitor [1].
  • Context Matters: The activity of these drugs can be highly dependent on the genetic background of the cancer (e.g., KRAS vs. BRAF mutations) and tumor type, underscoring the need for biomarker-driven patient selection.

References

Ulixertinib dermatologic adverse events compared to EGFR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Dermatologic Adverse Events

Feature Ulixertinib (ERK Inhibitor) EGFR Inhibitors (e.g., Amivantamab, Osimertinib)
Drug Class ERK1/2 inhibitor [1] [2] EGFR-targeted therapies (e.g., TKIs like Osimertinib, bispecific antibodies like Amivantamab) [3] [4] [5]
Most Common dAEs Acneiform rash (33%), maculopapular rash (27%), pruritus (25%) [1] Rash (86%), paronychia, pruritus, xerosis, mucositis [3] [6] [5]
Overall Incidence of Any dAE 79% (107/135 patients) [1] Very common (majority of patients); e.g., rash in 86% with Amivantamab+Lazertinib [3]
Incidence of Grade 3+ dAEs 19% (25/135 patients) [1] Common; e.g., Grade 3 rash in 26% with Amivantamab+Lazertinib [3]
Proposed Pathogenesis On-target inhibition of downstream ERK signaling in the MAPK pathway, crucial for skin cell function [1] [7] On-target inhibition of EGFR in the epidermis, disrupting skin homeostasis, growth, and differentiation [3] [6]
Association with Efficacy Presence of any dAE and acneiform rash were significantly associated with tumor response (Stable Disease/Partial Response) [1] Acneiform rash is a well-established, potential marker of efficacy and survival across multiple EGFR inhibitors [6]

Experimental Data and Protocols

The comparative profile is constructed from findings across independent phase I trials. Below are the key methodological details from these studies.

1. This compound Trial (NCT01781429) [1]

  • Study Design: Open-label, multicenter, phase I dose escalation and expansion trial.
  • Patient Population: 135 patients with advanced solid tumors.
  • Dosing: this compound was administered orally twice daily at doses ranging from 10 mg to 900 mg.
  • dAE Assessment: Dermatologic adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v4.0. A detailed histopathological analysis of skin lesions was conducted in a subset of 34 patients.
  • Statistical Analysis: Logistic regression was used to analyze the association between dAEs and clinical response (Objective Response Rate).

2. EGFR Inhibitor Data (MARIPOSA Trial) [3]

  • Study Design: Randomized, phase III trial (MARIPOSA).
  • Patient Population: 1074 patients with EGFR-mutated advanced Non-Small Cell Lung Cancer (NSCLC).
  • Intervention: Amivantamab + Lazertinib vs. Osimertinib.
  • dAE Assessment: AEs were graded per CTCAE. The supporting COCOON study specifically evaluated the impact of enhanced dermatologic management on the incidence of grade ≥2 dAEs.
  • Management Strategies: The protocol included both proactive (e.g., prophylactic oral and topical antibiotics, moisturizers) and reactive management (e.g., topical steroids, dose modifications) [3].

Signaling Pathways and Mechanism of dAEs

The following diagram illustrates the signaling pathways and why inhibiting them leads to dermatologic adverse events.

G EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK SkinHomeostasis Skin Homeostasis, Growth & Differentiation ERK->SkinHomeostasis Subgraph1 EGFR Inhibitors Block Here Subgraph2 ERK Inhibitors Block Here

The diagram shows that both drug classes ultimately disrupt the same critical MAPK signaling pathway, which is essential for maintaining skin health [3] [7]. EGFR inhibitors block the signal at the start of the pathway, while this compound inhibits the final kinase (ERK). This convergent disruption of a key cellular process explains the overlapping spectrum of dermatologic toxicities.


Key Insights for Drug Development

  • On-Target Toxicity: dAEs from both drug classes are considered "on-target" effects, stemming from the inhibition of kinases that are crucial for normal skin function [3] [1]. This suggests that these toxicities may be inseparable from the mechanism of action.
  • Biomarker Potential: The association between dAEs and treatment efficacy for both this compound and EGFR inhibitors [1] [6] indicates that skin toxicity could serve as a valuable, easily monitored pharmacodynamic biomarker in early-phase clinical development.
  • Proactive Management is Feasible and Critical: The COCOON study demonstrated that a proactive management strategy (using prophylactic oral and topical antibiotics) can significantly reduce the incidence and severity of grade ≥2 dAEs associated with EGFR inhibitors [3]. This establishes a strong precedent for implementing similar preemptive measures in trials of other MAPK pathway inhibitors, like this compound, to improve patient quality of life and treatment adherence.

References

Ulixertinib anti-tumor activity in histiocytic neoplasms phase 2

Author: Smolecule Technical Support Team. Date: February 2026

Ulixertinib's Mechanism and Key Differentiator

This compound (BVD-523) is a first-in-class, reversible, and ATP-competitive inhibitor of ERK1 and ERK2. It acts downstream in the mitogen-activated protein kinase (MAPK) pathway, which is constitutively activated in most histiocytic neoplasms due to mutations in genes like BRAF, NRAS, KRAS, and MAP2K1 [1] [2] [3].

The diagram below illustrates its unique positioning compared to other targeted therapies.

G Growth_Factor Growth Factor Signal RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS (e.g., NRAS, KRAS) RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth & Proliferation ERK->Cell_Growth BRAFi BRAF Inhibitors (vemurafenib, dabrafenib) BRAFi->RAF MEKi MEK Inhibitors (cobimetinib, trametinib, luvometinib) MEKi->MEK ERKi ERK Inhibitor (this compound) ERKi->ERK

This downstream mechanism allows this compound to potentially overcome resistance that can develop against upstream inhibitors like BRAF or MEK inhibitors [1] [4].

Clinical Efficacy and Safety Data Comparison

The table below summarizes the available efficacy and safety data from clinical trials of this compound and other relevant MAPK pathway inhibitors in histiocytic neoplasms.

Therapy Target Trial Phase Overall Response Rate (ORR) Key Efficacy Findings Common Side Effects
This compound [5] [1] [2] ERK1/2 Phase 2 (Ongoing) Data Pending 80% (4/5 pts) derived clinical benefit in early study; durable responses observed [1] [2] Acne-like rash, fatigue, nausea, diarrhea [1] [4]
Luvometinib [6] MEK1/2 Phase 2 82.8% (24/29 pts) Median DoR not reached; 12-month PFS rate: 74.4% [6] Folliculitis, elevated blood triglycerides & creatine phosphokinase [6]
Cobimetinib [1] [3] MEK1/2 Phase 2 (Approved) Information missing Approved by FDA; shows tumor response across genotypes [1] [3] Information missing
Vemurafenib [1] [6] [3] BRAF V600 Phase 2 (Approved) Information missing Approved for BRAF V600E-mutant ECD and LCH [1] [6] Information missing

Important Note on Data Comparison

  • This compound data is preliminary, based on early reports and case studies. The Phase 2 trial (NCT06411821) is ongoing, and final efficacy data (like ORR) is not yet available [5] [7] [8].
  • Luvometinib data comes from a recent, larger Phase 2 study, providing a robust benchmark for MEK inhibition in this disease [6].
  • Pediatric Data Distinction: A separate Pediatric MATCH trial found limited efficacy for this compound in children with various refractory solid tumors and brain tumors, though some achieved stable disease. This highlights that results may not be directly comparable to adult histiocytic neoplasms trials [4].

Detailed Experimental Protocols

For researchers designing similar studies, here are the key methodologies from the cited trials.

This compound Phase 2 Trial Protocol (NCT06411821) [5] [7] [8]
  • Study Design: Open-label, single-arm, multi-center Phase 2 trial.
  • Patient Population: Adults and adolescents (≥12 years) with recurrent, refractory, or high-risk histiocytic neoplasms (e.g., ECD, LCH, RDD). Patients must have an identified mutation in a MAPK pathway gene and measurable disease.
  • Intervention: Oral this compound at a starting dose of 300 mg twice daily in 28-day cycles.
  • Primary Endpoint: Best overall response rate (ORR) as assessed by Positron Emission Tomography Response Criteria (PRC).
  • Key Methodological Details:
    • Response Criteria: Uses novel PRC, which normalizes lesion SUV to background liver/brain SUV, defined as Complete Response (CR), Partial Response (PR), Stable Disease (SD), and Progressive Disease (PD) [7].
    • Dosing Rationale: The 300 mg BID dose was selected based on prior adult solid tumor trials where it was well-tolerated and showed positive pharmacodynamic effects [9].
Luvometinib Phase 2 Trial Protocol [6]
  • Study Design: Single-arm, multicentre, open-label Phase 2 trial conducted in China.
  • Patient Population: 30 patients (>16 years) with treatment-naïve or relapsed/refractory histiocytic neoplasms (predominantly LCH), regardless of tumor genotype.
  • Intervention: Oral Luvometinib 8 mg once daily in 28-day cycles.
  • Primary Endpoint: ORR assessed by an independent review committee using PRC.
  • Key Methodological Details:
    • Tumor Assessment: Used 18FDG-PET/CT and MRI/CT for staging and response evaluation. Scans were performed at baseline, end of cycles 3, 6, 12, and at end of treatment [6].

Key Insights for Researchers

  • Novel Mechanism to Overcome Resistance: The primary research interest in this compound lies in its potential to treat patients with histiocytic neoplasms who have progressed on or are resistant to upstream BRAF or MEK inhibitors [1] [4].
  • Focus on the MAPK Pathway: The success of various inhibitors (BRAF, MEK, ERK) solidifies the MAPK pathway as a central therapeutic target in histiocytic neoplasms. Future research may explore combination therapies [3].
  • Consideration of Toxicity Profiles: While generally manageable, the side effect profiles differ. The acne-like rash from this compound and folliculitis from Luvometinib are class-effects of MAPK pathway inhibition, but their severity and management should be considered in trial design [1] [6].

The field is rapidly evolving. For the most current information on the ongoing this compound trial, including recruiting sites and detailed eligibility, you can refer to the clinical trial registry NCT06411821 [7] [8].

References

Ulixertinib exposure-response modeling for cardiac safety

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Summary of Cardiac Safety Findings

The following table summarizes the core quantitative findings from the phase I study on ulixertinib's effect on the QTc interval.

Parameter Cycle 1, Day 1 Cycle 1, Day 15
Heart Rate Change (mean max Δ) +5.6 bpm +7.0 bpm
ΔQTcSS at Cmax (ms) -0.529 ms (90% CI: -6.621, 5.562) -9.202 ms (90% CI: -22.505, 4.101)
Concentration-QTc Slope +0.53 ms per µg/mL (90% CI: -1.343, 2.412) +1.16 ms per µg/mL (90% CI: -1.732, 4.042)
Effect on PR & QRS Intervals No meaningful effect No meaningful effect

Detailed Experimental Protocol

The cardiac safety data was generated using a robust, intensive ECG collection and analysis strategy integrated into a phase I clinical trial (NCT01781429) [1] [2] [3].

  • 1. Study Design and Population

    • This was a first-in-human, two-part, open-label, multicenter phase I study.
    • The analysis included 105 adult patients with advanced solid tumors (24 in dose-escalation, 81 in cohort-expansion).
    • The Recommended Phase 2 Dose (RP2D) was established as 600 mg taken orally twice daily [2].
  • 2. ECG and Pharmacokinetic (PK) Data Collection

    • ECG Recording: Continuous 12-lead ECG data was collected using digital Holter recorders (M12R, Global Instrumentation) for 12 hours on Cycle 1 Day 1 (C1D1) and Cycle 1 Day 15 (C1D15) [2].
    • ECG Extraction: Triplicate standard 12-lead ECGs were extracted at pre-specified timepoints matched with PK sampling: pre-dose (0h) and 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose [2].
    • PK Sampling: Time-matched blood samples were collected to determine plasma concentrations of this compound [1] [2].
    • Core Laboratory Analysis: All ECG data was analyzed by a central, specialized ECG core laboratory (Bioclinica Inc.), which was blinded to the PK data to avoid bias [2].
  • 3. Exposure-Response (ER) Modeling Analysis

    • Primary Analysis Method: The relationship between drug exposure (plasma concentration) and its effect on the QTc interval was formally evaluated using a linear mixed-effects ER model [1] [3].
    • QTc Metric: The study-specific corrected QT interval (QTcSS) was used as the primary endpoint [1].
    • Model Output: The model produced a concentration-QTc regression slope, which estimates the change in QTc (in milliseconds) per unit increase in drug concentration (µg/mL). A shallow, non-significant slope indicates a low risk of QT prolongation [1] [3].
    • Prediction at Cmax: The model was used to predict the mean change in QTc from baseline at the geometric mean maximum plasma concentration (Cmax) observed at the RP2D [1].

The workflow below illustrates the integration of this methodology into the early-phase clinical trial.

ER_Workflow PatientDosing Patient Dosing (this compound 600 mg BID) HolterMonitoring Intensive ECG Monitoring (12-lead Holter, C1D1 & C1D15) PatientDosing->HolterMonitoring PKSampling Time-Matched PK Blood Sampling PatientDosing->PKSampling CoreLabECG Central ECG Lab Analysis (Blinded to PK data) HolterMonitoring->CoreLabECG CoreLabPK Central PK Lab Analysis (Plasma Concentration) PKSampling->CoreLabPK ERModeling Exposure-Response Modeling (Linear Mixed-Effects Model) CoreLabECG->ERModeling CoreLabPK->ERModeling SafetyConclusion Cardiac Safety Conclusion (Low QT Prolongation Risk) ERModeling->SafetyConclusion

Paradigm Shift in Cardiac Safety Assessment

The strategy used for this compound reflects a modern regulatory-accepted approach to evaluating proarrhythmic risk. The diagram below contrasts this with the traditional method.

SafetyParadigm cluster_old Traditional Pathway (TQT Study) cluster_new Modern Pathway (ER Modeling in Early Phase) Old1 Conducted Late in Development (Phase II/III) Old2 Dedicated Healthy Volunteer Study Old1->Old2 Old3 Large Sample Size & Cost (~40-200 subjects) Old2->Old3 Old4 By-Time-Point Analysis (Intersection-Union Test) Old3->Old4 ParadigmShift Paradigm Shift ICH E14 Q&A R3 (2015) Old4->ParadigmShift Preceded New1 Integrated into Early Phase (Phase I Oncology Trial) New2 Uses Patient Population New1->New2 New3 Smaller Sample Size & Cost (~105 patients in this compound study) New2->New3 New4 Exposure-Response Analysis (Continuous Modeling of Full Data) New3->New4 ParadigmShift->New1 Enables

This modern approach offers key advantages [3]:

  • Earlier Insight: Identifies potential cardiac risks earlier in the drug development process.
  • Real-World Relevance: Uses data from the actual target patient population, who often have complex medical backgrounds.
  • Resource Efficiency: Is less costly and requires fewer participants than a traditional TQT study, while providing a more comprehensive analysis of the continuous concentration-effect relationship.

References

Association Between Ulixertinib dAEs and Treatment Response

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings on the correlation between dermatologic adverse events and clinical efficacy from a study of 135 patients [1] [2] [3]:

Analysis Category Patient Group Findings (Objective Response) Statistical Significance
Any dAE Patients with at least 1 dAE Associated with Stable Disease (SD) or Partial Response (PR) [1]. OR = 3.64, 95% CI 1.52–8.72; P = .003 [1] [2] [3]
Acneiform Rash Patients with acneiform rash Associated with Partial Response (PR) [1]. OR = 10.19, 95% CI 2.67–38.91; P < .001 [1] [2] [3]

Experimental Protocol and Patient Details

The data supporting this association comes from an open-label, multicenter, phase I dose escalation and expansion trial [1] [2].

  • Patient Population: The study enrolled 135 adult patients with advanced solid tumors between March 2013 and July 2017. Common cancer types included melanoma, colorectal cancer, and lung cancer [1].
  • Treatment Regimen: Ulixertinib was administered orally twice daily. In the dose escalation cohort (n=27), doses ranged from 10 to 900 mg. In the expansion cohort (n=108), the dose was 600 mg in 21-day cycles [1] [2].
  • dAE Assessment: Dermatologic adverse events were regularly assessed by oncologists and, for a subset of patients, also by dermatologists. All dAEs were graded according to the Common Terminology Criteria for Adverse Events (CTCAE), version 4.03 [1].
  • Tumor Response Assessment: Tumor responses were evaluated based on the study's protocol, which is standard for early-phase clinical trials. The analysis specifically looked at the odds of achieving Stable Disease (SD) or Partial Response (PR) in relation to the occurrence of dAEs [1] [2].

Biological Rationale and Context

The association between skin toxicity and treatment efficacy is not unique to this compound and has been observed with other inhibitors targeting the MAPK pathway, such as EGFR and MEK inhibitors [1] [2].

  • On-Target Effect: The development of dAEs is considered an on-target consequence of ERK inhibition. Since the MAPK pathway is crucial for normal cell proliferation, differentiation, and survival in the skin, inhibiting it leads to these inflammatory skin reactions [1].
  • Surrogate Marker: Therefore, the emergence of dAEs, particularly acneiform rash, can serve as a clinically useful, surrogate pharmacodynamic marker indicating that this compound is effectively hitting its intended target, which correlates with anti-tumor activity [1] [2].

The diagram below illustrates this logical relationship and the position of ERK in the MAPK signaling cascade.

MAPK_Pathway MAPK Pathway Activation ERK_Inhibition ERK Inhibition (this compound) MAPK_Pathway->ERK_Inhibition On_Target_Effect On-Target Effect ERK_Inhibition->On_Target_Effect dAEs Dermatologic Adverse Events (dAEs) On_Target_Effect->dAEs Tumor_Response Anti-Tumor Response On_Target_Effect->Tumor_Response Surrogate_Marker dAEs as Surrogate Marker dAEs->Surrogate_Marker Surrogate_Marker->Tumor_Response

Clinical Management Implications

For researchers and clinicians, these findings have direct practical implications:

  • Proactive Management: The data underscores the importance of proactively managing dAEs rather than reducing the drug dose at the first sign of rash. Effective management helps maintain patients' quality of life and allows them to remain on the therapeutic dose for maximal clinical benefit [1] [2].
  • Proposed Guidelines: The cited study proposes specific treatment algorithms for managing common ERK inhibitor-induced dAEs, similar to guidelines established for EGFR inhibitors [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

432.1119813 g/mol

Monoisotopic Mass

432.1119813 g/mol

Heavy Atom Count

29

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

16ZDH50O1U

Pharmacology

Ulixertinib is an orally available inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2, with potential antineoplastic activity. Upon oral administration, ulixertinib inhibits both ERK 1 and 2, thereby preventing the activation of ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
ERK [HSA:5594 5595] [KO:K04371]

Other CAS

869886-67-9

Wikipedia

Ulixertinib

Dates

Last modified: 08-15-2023
1: Kumar R, Suresh PS, Rudresh G, Zainuddin M, Dewang P, Kethiri RR, Rajagopal S, Mullangi R. Determination of ulixertinib in mice plasma by LC-MS/MS and its application to a pharmacokinetic study in mice. J Pharm Biomed Anal. 2016 Jun 5;125:140-4. doi: 10.1016/j.jpba.2016.03.036. PubMed PMID: 27017572.
2. Martinez-Botella; Gabriel (West Roxbury, MA), Hale; Michael (Bedford, MA), Maltais; Francois (Tewksbury, MA), Straub; Judith (Santa Cruz, CA), Tang; Qing (Acton, MA), Pyrrole inhibitors of ERK protein kinase, synthesis thereof and intermediates thereto, US7,354,939 (2008).

Explore Compound Types